3-Cyclopropyl-2,6-difluorophenylboronic acid
Description
Properties
IUPAC Name |
(3-cyclopropyl-2,6-difluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF2O2/c11-7-4-3-6(5-1-2-5)9(12)8(7)10(13)14/h3-5,13-14H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRWLHHAXJKGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C2CC2)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301239809 | |
| Record name | B-(3-Cyclopropyl-2,6-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-02-4 | |
| Record name | B-(3-Cyclopropyl-2,6-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3-Cyclopropyl-2,6-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of 3-Cyclopropyl-2,6-difluorophenylboronic acid in medicinal chemistry
Executive Summary
3-Cyclopropyl-2,6-difluorophenylboronic acid (CAS: Variable/Analogous to 121219-12-3) represents a sophisticated building block in modern drug discovery. It combines the metabolic robustness of the cyclopropyl motif with the electronic modulation and steric blocking capabilities of the 2,6-difluorophenyl core.
This guide addresses the dichotomy of this molecule: it is a high-value "warhead" for optimizing pharmacokinetics (PK) in final drug candidates, yet it is notoriously difficult to employ in synthesis due to the rapid protodeboronation characteristic of 2,6-disubstituted arylboronic acids. This document provides the mechanistic understanding and experimental protocols required to successfully utilize this reagent.
Part 1: Structural & Electronic Analysis
The Fluorine Effect (2,6-Substitution)
The 2,6-difluoro substitution pattern is not merely decorative; it fundamentally alters the reactivity of the boronic acid and the properties of the final drug molecule.
-
Steric Shielding: The two ortho-fluorine atoms create a "steric picket fence" around the boron center. While small (Van der Waals radius ~1.47 Å), their proximity hinders the approach of the palladium catalyst during the transmetallation step of cross-coupling reactions.
-
Electronic Withdrawal: Fluorine is highly electronegative. In the 2,6-position, it inductively withdraws electron density from the ring carbon attached to the boron (
). This stabilizes the transient carbanion that forms during unwanted hydrolytic cleavage, significantly accelerating protodeboronation .
The Cyclopropyl Advantage (3-Substitution)
The cyclopropyl group at the 3-position acts as a metabolic and physicochemical modulator.
-
Metabolic "Armor": Unlike ethyl or isopropyl groups, the cyclopropyl ring lacks easily abstractable protons due to the high C-H bond dissociation energy (~106 kcal/mol) caused by ring strain. This blocks oxidative metabolism (CYP450 hydroxylation) at this position.
-
Lipophilicity & Solubility: The cyclopropyl group increases lipophilicity (
) to improve membrane permeability but maintains better aqueous solubility than acyclic alkyls due to its higher character (the "cyclopropyl effect").
Part 2: Synthetic Utility & The Protodeboronation Challenge[1]
The primary failure mode when using 3-cyclopropyl-2,6-difluorophenylboronic acid is protodeboronation —the replacement of the boronic acid group with a hydrogen atom before the coupling can occur.
Mechanism of Failure
Under the basic conditions required for Suzuki-Miyaura coupling, the base coordinates to the boron atom to form a boronate "ate" complex. In 2,6-difluoro systems, this complex is prone to hydrolytic cleavage because the resulting 2,6-difluorophenyl anion is stabilized by the inductive effect of the fluorines.
Figure 1: Kinetic competition between the desired coupling and the undesired protodeboronation. High steric hindrance at the 2,6-positions slows down transmetallation, allowing the protodeboronation pathway to dominate.
Part 3: Experimental Protocols
To overcome the challenges described above, standard Suzuki conditions (e.g.,
Optimized Coupling Protocol
Objective: Cross-coupling of 3-cyclopropyl-2,6-difluorophenylboronic acid with an aryl bromide/chloride.
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G3 or SPhos Pd G3 | Bulky, electron-rich phosphine ligands accelerate oxidative addition and, crucially, facilitate transmetallation in sterically hindered systems. |
| Loading | 2.0 - 5.0 mol% | Higher loading ensures the catalytic cycle outcompetes the background decomposition rate. |
| Base | Tribasic potassium phosphate provides sufficient basicity for activation without the high hygroscopicity of hydroxides, reducing water concentration. | |
| Solvent | THF or 1,4-Dioxane (Dry) | Minimizes proton sources. Strictly anhydrous conditions are preferred; add water only if absolutely necessary for solubility (max 5-10% v/v). |
| Temp | 60°C - 80°C | Moderate heat is required to overcome the activation energy of the hindered coupling, but excessive heat (>100°C) promotes deboronation. |
Step-by-Step Methodology
-
Vessel Preparation: Flame-dry a reaction vial and equip it with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Reagent Addition:
-
Add Aryl Halide (1.0 equiv).
-
Add 3-Cyclopropyl-2,6-difluorophenylboronic acid (1.5 - 2.0 equiv). Note: Excess is required to account for some inevitable protodeboronation.
-
Add XPhos Pd G3 (0.05 equiv).
-
Add
(3.0 equiv).
-
-
Degassing: Seal the vial. Evacuate and backfill with Argon three times.[1]
-
Solvent Addition: Add anhydrous THF (concentration ~0.1 - 0.2 M) via syringe.
-
Reaction: Heat the block to 60°C. Monitor by LCMS every hour.
-
Checkpoint: If protodeboronation (Ar-H mass) is observed but starting material remains, add a second portion of boronic acid and catalyst.
-
-
Workup: Dilute with EtOAc, filter through a pad of Celite (to remove Pd), and wash with brine.
Part 4: Medicinal Chemistry Implications[2][3][4][5][6][7]
Pharmacokinetic Optimization
The 3-cyclopropyl-2,6-difluorophenyl moiety is often employed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) problems:
-
Half-Life Extension: By blocking the metabolic "soft spots" on the phenyl ring (positions 2, 6, and 3), the molecule becomes resistant to Phase I metabolism.
-
Conformational Locking: The 2,6-difluoro substituents force the phenyl ring to twist out of coplanarity with the adjacent connected ring (e.g., a biaryl system) due to steric clash. This "ortho-effect" can lock the drug into a bioactive conformation, improving potency.[2][3]
Decision Workflow for Optimization
Use this logic flow when incorporating this moiety into a lead series.
Figure 2: Troubleshooting logic for optimizing couplings with unstable polyfluorinated boronic acids.
References
-
Cox, P. A., et al. (2017).[4] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[4]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls." Journal of the American Chemical Society.[4]
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules."[5][6] Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (n.d.). "2,6-Difluorophenylboronic acid Product Information."
-
Li, A. Y. (2002). "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Effect: Electronic and Steric Modulation of 2,6-Difluorophenylboronic Acid Reactivity
Executive Summary
2,6-Difluorophenylboronic acid (2,6-F2-PBA) represents a unique "Goldilocks" zone in organoboron chemistry. It sits at the intersection of high steric demand and aggressive electronic activation. Unlike its unsubstituted counterpart (Phenylboronic acid, PBA), 2,6-F2-PBA exhibits a significantly lower pK_a (~7.2 vs. 8.8), making it a superior Lewis acid capable of forming boronate anions at physiological pH. However, this electronic activation comes with a trade-off: a heightened susceptibility to specific modes of protodeboronation, necessitating modified synthetic protocols.
This guide analyzes the mechanistic underpinnings of 2,6-F2-PBA, contrasting its behavior in Suzuki-Miyaura cross-couplings and reversible covalent binding events against standard PBAs.
Electronic & Structural Fundamentals
The Ortho-Fluoro Paradox
The reactivity of 2,6-F2-PBA is governed by two competing forces:
-
Inductive Withdrawal (-I Effect): The two ortho-fluorine atoms are highly electronegative. They pull electron density away from the ipso-carbon and the boron center. This increases the electrophilicity of the boron, significantly enhancing its Lewis acidity.[1]
-
Steric Shielding: The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). While not as bulky as a methyl group, the 2,6-disubstitution creates a "picket fence" around the boron center, retarding the approach of bulky nucleophiles or transition metal catalysts.
pKa Shift and Lewis Acidity
The most critical parameter for 2,6-F2-PBA is its acidity constant (
-
Phenylboronic Acid (PBA):
[2] -
2,6-Difluorophenylboronic Acid:
Implication: At physiological pH (7.4), standard PBA exists primarily as the neutral trigonal species (
Data Comparison: Fluorinated PBAs
| Compound | Substituent | pKa (Approx) | Electronic Effect | Steric Hindrance |
| Phenylboronic Acid | None | 8.86 | Baseline | Low |
| 4-Fluorophenylboronic Acid | Para-F | 8.77 | Weak -I (distance) | Low |
| 2,6-Difluorophenylboronic Acid | Ortho-F2 | 7.2 | Strong -I (proximity) | Medium |
| 2,3,4,6-Tetrafluorophenylboronic Acid | Poly-F | 6.17 | Cumulative -I | High |
Reactivity Profile: Mechanisms & Pathways[3]
Protodeboronation: The Perrin Mechanism
While standard PBAs undergo protodeboronation (C-B bond cleavage) via acid-catalyzed or base-catalyzed hydrolysis (Kuivila mechanisms), 2,6-disubstituted PBAs follow a distinct pathway identified by Perrin et al.[3]
The electron-deficient ring stabilizes the developing negative charge on the ipso-carbon during cleavage, making the ipso-protonation of the boronate anion the rate-determining step. This is a specific base-catalyzed process that does not require extreme pH, meaning 2,6-F2-PBA is paradoxically less stable in mild aqueous base than unsubstituted PBA, despite the steric protection.
Figure 1: The specific base-catalyzed protodeboronation pathway dominant in 2,6-difluoro substituted boronic acids.[3]
Suzuki-Miyaura Coupling Dynamics
In cross-coupling, 2,6-F2-PBA presents a kinetic conflict:
-
Transmetallation (Slow): The steric bulk of the ortho-fluorines hinders the approach of the Palladium(II) complex, slowing down the transmetallation step.
-
Boronate Formation (Fast): The low pKa ensures a high concentration of the reactive boronate species.
The Solution: To prevent the rapid protodeboronation (which competes with the slow transmetallation), anhydrous conditions or non-aqueous bases (e.g., CsF in THF) are often preferred over traditional aqueous carbonate systems.
Experimental Protocols
Protocol A: Determination of pKa via Spectrophotometric Titration
Objective: Accurately measure the Lewis acidity shift caused by 2,6-substitution.
Reagents:
-
2,6-Difluorophenylboronic acid (1 mM stock in MeOH).
-
Phosphate/Citrate buffer series (pH 4.0 to 10.0).
-
Alizarin Red S (ARS) indicator (binds to boronic acid, releases upon anion formation).
Workflow:
-
Baseline: Measure absorbance of ARS alone at
(approx 460 nm). -
Complexation: Add 2,6-F2-PBA to ARS solution. A color shift occurs (formation of boronate-diol diester).
-
Titration: Aliquot buffer solutions into the complex.
-
Analysis: Plot Absorbance vs. pH. The inflection point represents the apparent
.-
Note: 2,6-F2-PBA will show an inflection point shifted left (lower pH) compared to unsubstituted PBA controls.
-
Protocol B: Optimized Suzuki Coupling for 2,6-F2-PBA
Rationale: This protocol uses a phosphine ligand with specific bite angles (e.g., XPhos or SPhos) to overcome steric hindrance during transmetallation, and minimizes water to prevent protodeboronation.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
2,6-Difluorophenylboronic acid (1.5 equiv - excess required due to instability)
-
Catalyst:
(1 mol%) + SPhos (2 mol%) -
Base:
(3.0 equiv, finely ground, anhydrous) -
Solvent: Toluene/1,4-Dioxane (10:1)
Step-by-Step:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.
-
Solids Addition: Add Aryl Bromide, 2,6-F2-PBA, Pd source, Ligand, and Base.
-
Solvation: Add anhydrous Toluene/Dioxane. Do not add water.
-
Activation: Heat to 100°C. The anhydrous base drives the reaction via the "oxo-palladium" pathway or slow surface dissolution, sufficient to generate the active boronate without bulk aqueous hydrolysis.
-
Monitoring: Monitor via LC-MS. Look for the mass of the de-borylated byproduct (1,3-difluorobenzene). If high, lower temperature to 80°C and increase catalyst loading.
Applications in Drug Discovery[2][4][5]
Covalent Warheads (Serine Proteases)
2,6-F2-PBA derivatives are used as reversible covalent inhibitors. The boron atom forms a dative bond with the serine hydroxyl group in the enzyme active site.
-
Mechanism: The electron-withdrawing fluorines make the boron more electrophilic, increasing the
rate for the serine attack. -
Selectivity: The ortho-fluorines can interact with backbone amides via multipolar interactions, improving selectivity over non-fluorinated analogs.
Glucose Sensing (Lectin Mimics)
Boronic acids bind reversibly to 1,2- and 1,3-diols (like those in glucose).
-
The pH Problem: Standard PBA binds glucose optimally at pH ~9.0 (above its pKa).
-
The 2,6-F2 Solution: Because 2,6-F2-PBA has a pKa ~7.2, it binds glucose effectively at physiological pH (7.4) , making it an ideal candidate for non-enzymatic continuous glucose monitoring (CGM) sensors.
Figure 2: Equilibrium of diol binding. The lower pKa of the fluorinated derivative shifts equilibrium toward the complex at neutral pH.
References
-
Sigma-Aldrich. 2,6-Difluorophenylboronic acid Product Specification & Applications.
-
BenchChem. A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylboronic Acids.
- Hall, D. G.Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Perrin, D. M., et al. Protodeboronation of 2,6-Disubstituted Arylboronic Acids.[3] (Mechanistic insight derived from search results regarding "non-Kuivila" pathways).
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Protocols.
-
Organic Chemistry Data. Bordwell pKa Table (Acidity trends).
Sources
Metabolic Stability of Cyclopropyl vs. Isopropyl Moieties in Fluorinated Scaffolds: A Mechanistic and Practical Guide
An In-depth Technical Guide for Drug Development Professionals
Introduction: The Strategic Imperative of Metabolic Stability
In modern drug discovery, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as the optimization of its potency and selectivity. Among these, metabolic stability is a paramount concern, directly influencing a drug's half-life, oral bioavailability, and potential for drug-drug interactions (DDIs). The primary site of drug metabolism is the liver, where the cytochrome P450 (CYP) superfamily of enzymes catalyzes the majority of Phase I oxidative biotransformations.[1][2] These enzymes often target sterically accessible and electronically activated C-H bonds, turning them into metabolic "soft spots."
Medicinal chemists employ various strategies to fortify molecules against rapid metabolic clearance. One common tactic is the bioisosteric replacement of metabolically labile groups. The substitution of an isopropyl group with a cyclopropyl moiety is a classic example of this approach.[3][4] The isopropyl group, while valuable for its lipophilicity and steric bulk, often contains a tertiary C-H bond that is highly susceptible to CYP-mediated hydroxylation. The cyclopropyl group, by contrast, is often used to increase metabolic stability and introduce conformational rigidity.[5]
This strategy is frequently combined with fluorination, another powerful tool for blocking metabolic soft spots.[6][7] The high bond dissociation energy of the C-F bond compared to the C-H bond makes it a robust shield against oxidation.[6] This guide provides an in-depth analysis of the interplay between these two strategies, comparing the metabolic fate of cyclopropyl and isopropyl groups within the context of fluorinated scaffolds. We will explore the underlying mechanistic principles, provide practical experimental protocols for assessment, and offer field-proven insights for rational drug design.
The Isopropyl Moiety: A Common Metabolic Hotspot
The isopropyl group is a prevalent substituent in drug candidates, valued for its ability to fill hydrophobic pockets in target proteins. However, its utility is often compromised by its metabolic vulnerability.
Mechanism of Isopropyl Metabolism
The primary metabolic pathway for isopropyl groups is oxidation, catalyzed predominantly by CYP enzymes like CYP3A4.[8] The reaction proceeds via a hydrogen atom transfer (HAT) mechanism, where the enzyme's highly reactive heme iron-oxo species abstracts a hydrogen atom. The tertiary C-H bond on the isopropyl moiety is particularly susceptible due to the relative stability of the resulting tertiary carbon radical intermediate. This intermediate then rapidly recombines with a hydroxyl radical to form a tertiary alcohol, which can be further metabolized or excreted.
Caption: CYP450-mediated oxidation of an isopropyl group.
This metabolic pathway can lead to rapid clearance of the parent drug, reducing its in vivo exposure and efficacy. Furthermore, the resulting metabolites may have different pharmacological or toxicological profiles.
The Cyclopropyl Moiety: A Metabolic Shield with Caveats
The cyclopropyl ring has become a favored replacement for isopropyl and gem-dimethyl groups in drug design.[3] Its unique electronic structure and strained ring system confer properties that often enhance metabolic stability.
Rationale for Increased Stability
The metabolic resilience of the cyclopropyl group stems primarily from the high bond dissociation energy (BDE) of its C-H bonds.[9] The ring strain and increased s-character of the C-H bonds make them stronger and less susceptible to the initial hydrogen atom abstraction step by CYP enzymes.[5][9] By replacing a labile isopropyl group with a cyclopropyl ring, medicinal chemists can effectively "harden" a metabolic soft spot, diverting metabolism to other parts of the molecule or slowing it down altogether.[9]
-
Case Study: Pitavastatin: A well-known example is the statin pitavastatin, which incorporates a cyclopropyl group. This feature helps to divert metabolism away from the major CYP3A4 pathway, which is responsible for the metabolism of many other statins, thereby reducing the potential for drug-drug interactions.[9]
When Cyclopropyl Groups Fail: The "Dark Side"
Despite its general stability, the cyclopropyl group is not metabolically inert and can be a source of instability, particularly when attached to a heteroatom like nitrogen.
-
CYP-Mediated Ring Opening: In certain contexts, CYP enzymes can mediate the oxidation of the cyclopropyl ring itself, leading to ring-opened metabolites.[9][10] This can proceed through radical mechanisms, forming reactive intermediates.[9][11]
-
Formation of Reactive Metabolites: Cyclopropylamines are particularly notorious for undergoing bioactivation.[9] CYP-mediated oxidation can lead to reactive ring-opened species that can form covalent adducts with proteins or glutathione (GSH), a phenomenon linked to hepatotoxicity in drugs like trovafloxacin.[9]
Caption: Potential metabolic fates of a cyclopropyl moiety.
The Fluorine Factor: A Double-Edged Sword in Metabolic Design
Fluorine is the most widely used element in medicinal chemistry after hydrogen and carbon, often incorporated to improve metabolic stability.[6][12]
Blocking Metabolism with Fluorine
The strategic placement of a fluorine atom can effectively block a site of metabolism. This is often attributed to the strength of the C-F bond (typically >109 kcal/mol) compared to a C-H bond, which increases the energy barrier for hydrogen atom abstraction.[6][13] However, the full picture is more complex. Fluorine's strong electron-withdrawing nature can also deactivate adjacent C-H bonds, making them less susceptible to oxidation. Furthermore, fluorination can alter the binding affinity of a drug candidate for the active site of a CYP enzyme, which can either increase or decrease the rate of metabolism.[13]
Complications of Fluorination
While effective, fluorination is not a panacea and can introduce new liabilities:
-
Metabolic Switching: Blocking one metabolic hotspot can simply shift the metabolic burden to another position on the molecule.[14] It is crucial to identify these new pathways to avoid simply trading one problem for another.
-
Defluorination and Reactive Metabolites: Although the C-F bond is strong, it can be cleaved by metabolic enzymes.[6] Oxidative defluorination, particularly on aromatic rings, can generate reactive quinone-type species, which can lead to time-dependent inhibition (TDI) of CYP enzymes.[12][14] Metabolism can also generate metabolites that are chemically unstable and eliminate fluoride, which in high concentrations can lead to safety issues like periostitis.[6][12]
Experimental Assessment of Metabolic Stability: A Practical Guide
Reliable in vitro data is essential for making informed decisions in drug design. The following protocols describe two cornerstone assays for evaluating metabolic stability.
Assay 1: Human Liver Microsome (HLM) Stability Assay
This is the workhorse assay for screening compounds for their susceptibility to Phase I metabolism. Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[15]
Objective: To determine the in vitro intrinsic clearance (Clint) of a test compound by measuring its rate of disappearance in the presence of HLMs and the cofactor NADPH.
Experimental Protocol:
-
Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, add pre-warmed (37°C) phosphate buffer (pH 7.4) and human liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Substrate Addition: Add the test compound to the HLM suspension to achieve a final concentration of 1 µM. Gently mix.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. This is the T=0 time point for a parallel sampling approach.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold quenching solution (e.g., acetonitrile) with an internal standard to stop the reaction.[16]
-
Controls:
-
Negative Control (No NADPH): Run a parallel incubation without the NADPH regenerating system to assess for non-CYP-mediated degradation.
-
Positive Control: Include a compound with a known metabolic rate (e.g., verapamil, testosterone) to validate the assay performance.
-
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the rate constant, k.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) .[17]
Caption: Workflow for the Human Liver Microsome (HLM) stability assay.
Assay 2: Cryopreserved Hepatocyte Stability Assay
Hepatocytes are intact liver cells and represent a more complete model system, containing both Phase I and Phase II (conjugative) enzymes, as well as active transporters.[17]
Objective: To determine the intrinsic clearance in a system that accounts for both Phase I and Phase II metabolism and cellular uptake.
Protocol: The protocol is similar to the HLM assay but uses a suspension of cryopreserved hepatocytes (e.g., 0.5 x 10^6 viable cells/mL) in a specialized incubation medium.[17] The reaction is initiated by adding the test compound to the cell suspension. Sampling and analysis follow the same principles. The resulting Clint value can be more representative of in vivo hepatic clearance.
Data Interpretation: A Comparative Analysis
The true value of these moieties is revealed through comparative data from matched molecular pairs. Consider the hypothetical dataset below for a series of compounds based on a fluorinated scaffold.
| Compound ID | Moiety | Fluorination Pattern | HLM t½ (min) | Hepatocyte t½ (min) | Clint (µL/min/mg) |
| Cmpd-1 | Isopropyl | None | 12 | 9 | 57.8 |
| Cmpd-2 | Cyclopropyl | None | 85 | 70 | 8.2 |
| Cmpd-3 | Isopropyl | Fluorinated Scaffold | 25 | 20 | 27.7 |
| Cmpd-4 | Cyclopropyl | Fluorinated Scaffold | >120 | >120 | <5.8 |
Analysis:
-
Isopropyl vs. Cyclopropyl (Cmpd-1 vs. Cmpd-2): Replacing the isopropyl group with a cyclopropyl moiety resulted in a ~7-fold increase in metabolic half-life in HLMs. This demonstrates the effectiveness of the cyclopropyl group as a metabolic shield against Phase I oxidation.[3][5]
-
Effect of Fluorination (Cmpd-1 vs. Cmpd-3): Adding fluorine to the scaffold moderately improved the stability of the isopropyl-containing compound. This suggests that while the isopropyl group remains a primary metabolic site, the fluorination likely blocked a secondary, competing metabolic pathway or electronically deactivated the molecule slightly.
-
Synergistic Effect (Cmpd-4): The combination of the fluorinated scaffold and the cyclopropyl group resulted in a dramatic increase in metabolic stability, with the compound showing very low clearance. This highlights a powerful synergistic effect where fluorination protects the main scaffold and the cyclopropyl group protects its own attachment point, leading to a highly robust molecule.
Conclusion and Strategic Outlook
The choice between a cyclopropyl and an isopropyl moiety in drug design is a critical decision with significant metabolic consequences. While the isopropyl group offers favorable steric and lipophilic properties, it often introduces a metabolic liability. The cyclopropyl group is a proven and effective bioisostere for mitigating this liability, owing to the higher bond dissociation energy of its C-H bonds.[9]
However, neither this replacement nor the addition of fluorine are universally "good" or "bad." The context of the entire molecule is critical. A cyclopropyl group attached to a nitrogen can become a liability, and fluorination can lead to metabolic switching or the formation of reactive intermediates.[9][12][14]
The most effective approach involves a synergistic strategy: using fluorination to protect vulnerable positions on the main scaffold while simultaneously employing metabolically robust groups like cyclopropane at other known hotspots. This dual approach, guided by rigorous in vitro testing using both microsomal and hepatocyte models, allows drug development professionals to rationally design molecules with optimized pharmacokinetic profiles, increasing their probability of success in the clinic.
References
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]
-
Comparison of lipophilicities between the linear alkyl, isopropyl,... ResearchGate. [Link]
-
Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]
-
Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology. [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. [Link]
-
An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. SLAS Discovery. [Link]
-
Isopropyl Group Reactions in Biochemical Pathways. Patsnap Eureka. [Link]
-
Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Archives of Toxicology. [Link]
-
Drug Metabolism. Chemistry LibreTexts. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. ResearchGate. [Link]
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]
-
In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. [Link]
-
Cytochrome P450 Metabolism. Royal Society of Chemistry. [Link]
-
Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. [Link]
-
The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. ResearchGate. [Link]
-
Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. [Link]
-
Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. [Link]
-
Synthesis of the Metabolites and Degradation Products of 2-Amino-7-isopropyl-5-oxo-5H-[13] benzopyrano [2, 3-b] pyridine-3-carboxylic Acid (Amoxanox). J-Stage. [Link]
-
Biosynthesis and metabolism of cyclopropane rings in natural compounds. PubMed. [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]
-
Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]
-
Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. [Link]
-
Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. Royal Society of Chemistry. [Link]
-
Bioisosteric Replacements. Chemspace. [Link]
-
Cytochrome P450 Drug Metabolism. DynaMedex. [Link]
-
Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. PMC. [Link]
-
Biochemistry, Cytochrome P450. NCBI Bookshelf. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. dynamedex.com [dynamedex.com]
- 3. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. books.rsc.org [books.rsc.org]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 16. beckman.com [beckman.com]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Guide: Strategic Utilization of 2,6-Difluorophenylboronic Acid in Agrochemical Discovery
Topic: Literature review of 2,6-difluorophenylboronic acid derivatives in agrochemicals Content Type: In-depth Technical Guide Audience: Senior Discovery Chemists, Process Development Scientists, and Agrochemical Researchers.[1]
Executive Summary
The 2,6-difluorophenyl motif is a "privileged structure" in modern agrochemistry, offering exceptional metabolic stability and lipophilic modulation.[1] However, its incorporation via the Suzuki-Miyaura cross-coupling of 2,6-difluorophenylboronic acid (2,6-DFPBA) presents a paradox: the same electronic features that make the motif biologically potent (ortho-fluorine electron withdrawal) render the boronic acid reagent chemically fragile.[1]
This guide moves beyond standard literature reviews to provide a mechanistic blueprint for utilizing 2,6-DFPBA. We analyze the kinetic instability of this reagent, detail the "anhydrous pathway" to bypass protodeboronation, and provide validated protocols for synthesizing next-generation herbicides and fungicides.
Part 1: The Strategic Value of the 2,6-Difluoro Motif
Bioisosterism and Metabolic Blockade
In agrochemical design, the 2,6-difluorophenyl group is not merely a structural spacer; it is a functional metabolic shield.[1]
-
Oxidative Blockade: Cytochrome P450 enzymes typically attack electron-rich aromatic rings at the ortho or para positions.[1] Disubstitution with fluorine at the 2 and 6 positions sterically and electronically deactivates these sites, significantly extending the half-life of the active ingredient (AI) in plant systems (and target pests).
-
Conformational Locking: The van der Waals radius of fluorine (1.47 Å) is sufficient to induce a twisted conformation relative to the connected heteroaryl ring (biaryl twist angle ~50–90°). This "orthogonal lock" is critical for binding affinity in enzymes like Acetolactate Synthase (ALS), as seen in herbicides like Florasulam .
The Synthetic Bottleneck
While the aniline precursor (2,6-difluoroaniline) is widely used for sulfonamide synthesis (e.g., Florasulam), the boronic acid (2,6-DFPBA) is required to access biaryl scaffolds via C-C bond formation.[1] This opens access to novel Succinate Dehydrogenase Inhibitors (SDHIs) and auxin mimics that are inaccessible via nucleophilic substitution.
Part 2: Mechanistic Analysis of Instability
The Protodeboronation Trap
The primary failure mode in coupling 2,6-DFPBA is protodeboronation , where the C-B bond cleaves to yield 1,3-difluorobenzene before the cross-coupling can occur.[1]
The Mechanism (Scientific Integrity): Contrary to simple hydrolysis, this process is base-mediated.
-
Boronate Formation: The base (OH⁻) coordinates to the boron, forming a tetrahedral boronate anion.
-
Ipso-Substitution: The strongly electron-withdrawing fluorine atoms at the 2,6-positions stabilize the developing negative charge on the ipso-carbon.[1]
-
C-B Cleavage: This stabilization lowers the activation energy for C-B bond heterolysis, releasing the boronic acid moiety and generating a transient aryl anion, which is instantly protonated by water.
Critical Insight: The rate of protodeboronation for 2,6-DFPBA is orders of magnitude higher than phenylboronic acid at pH > 9.[1] Conventional aqueous Suzuki conditions (e.g., Na2CO3, DME/H2O) are therefore unsuitable.[1]
Part 3: Visualization of Competing Pathways
The following diagram illustrates the kinetic competition between the desired Transmetallation and the fatal Protodeboronation.
Figure 1: Kinetic competition in the Suzuki-Miyaura coupling of 2,6-DFPBA. Note that steric hindrance at the boron center slows transmetallation, allowing the rapid protodeboronation pathway to dominate in aqueous media.
Part 4: Experimental Protocols (Self-Validating Systems)
Synthesis of 2,6-Difluorophenylboronic Acid
Objective: Generate high-purity boronic acid free from boroxine anhydride contaminants.
Reagents:
-
1,3-Difluorobenzene (1.0 equiv)[1]
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)[1]
-
Triisopropyl borate (1.2 equiv) - Preferred over trimethyl borate to reduce handling volatility.[1]
-
THF (Anhydrous)
Protocol:
-
Cryogenic Setup: Flame-dry a 3-neck flask under Argon. Charge with THF and 1,3-difluorobenzene.[1] Cool internal temperature to -78°C (Dry ice/Acetone).
-
Lithiation: Add n-BuLi dropwise via syringe pump. Control: Maintain internal temp < -70°C. The 2,6-lithio species is stable at this temperature but can isomerize or form benzyne if warmed.[1] Stir for 1 hour.
-
Borylation: Add Triisopropyl borate rapidly (one portion). The reaction is exothermic; ensure cooling capacity is sufficient.
-
Hydrolysis: Allow to warm to 0°C. Quench with 2M HCl. Stir vigorously for 30 mins to hydrolyze the boronate ester.
-
Isolation: Extract with EtOAc. Wash with brine. Crucial Step: Recrystallize from Acetonitrile/Water to remove boroxine oligomers.
The "Buchwald-Modified" Coupling Protocol
Objective: Couple 2,6-DFPBA with a heteroaryl chloride (e.g., chloropyrimidine) while suppressing deboronation.[1]
The System:
-
Catalyst: Pd(OAc)2 + SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1]
-
Why SPhos? The high electron density facilitates oxidative addition, and the bulk facilitates reductive elimination, but critically, it creates a pocket that accelerates transmetallation even with hindered substrates.
-
-
Base: K3PO4 (Anhydrous).
-
Why? Phosphate is basic enough to activate the boron but less aggressive than hydroxide or alkoxides regarding protodeboronation.
-
-
Solvent: Toluene (strictly anhydrous).
-
Why? Exclusion of water eliminates the proton source required for the deboronation mechanism.
-
Step-by-Step:
-
Combine Aryl Chloride (1.0 mmol), 2,6-DFPBA (1.5 mmol), Pd(OAc)2 (2 mol%), and SPhos (4 mol%) in a vial.
-
Add finely ground, anhydrous K3PO4 (3.0 mmol).
-
Seal and purge with Argon (3 cycles).
-
Inject anhydrous Toluene (4 mL).
-
Heat to 100°C for 12 hours.
-
Validation: If yield is <50%, check the water content of K3PO4. It must be oven-dried.
Part 5: Comparative Data Analysis
The following table summarizes the stability and reactivity profile of 2,6-DFPBA compared to standard phenylboronic acids, highlighting the necessity of the modified protocols.
| Parameter | Phenylboronic Acid | 2,6-Difluorophenylboronic Acid | Impact on Protocol |
| pKa (Acid) | ~8.8 | ~7.2 | 2,6-DFPBA forms boronates at lower pH.[1] |
| Protodeboronation t1/2 (pH 10) | > 24 hours | < 15 minutes | Must avoid aqueous bases. |
| Steric Hindrance | Low | High (Ortho-F) | Requires bulky, electron-rich ligands (SPhos/XPhos).[1] |
| Electronic Nature | Neutral | Electron Deficient | Slow transmetallation; requires excess boronic acid (1.5–2.0 equiv). |
Part 6: Agrochemical Case Context: Florasulam
While Florasulam (Dow AgroSciences) is the commercial benchmark for the 2,6-difluoro motif, its industrial synthesis typically employs 2,6-difluoroaniline reacting with a sulfonyl chloride.[1]
However, for discovery chemists aiming to modify the Florasulam core (e.g., replacing the sulfonamide linker with a direct C-C bond to create rigid biaryl analogues), the boronic acid route described above is the only viable pathway. This allows for the generation of "Florasulam-isosteres" that maintain the metabolic stability of the 2,6-difluoro ring while altering the vector of the pharmacophore.
References
-
Mechanism of Protodeboronation
-
Cox, P. A., et al. (2010).[1] "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.
-
-
Catalyst Optimization (SPhos/XPhos)
-
Florasulam Synthesis & Properties
- Dow AgroSciences (2019). "Method of preparation of florasulam.
-
2,6-Difluorophenylboronic Acid Properties
-
Sigma-Aldrich Product Specification & Safety Data (CAS 162101-25-9).[1]
-
-
Agrochemical Applications of Fluorine
Sources
Thermodynamic Stability of 3-Cyclopropyl-2,6-difluorophenylboronic Acid
Executive Summary: The 2,6-Difluoro Paradox
In drug discovery, 3-Cyclopropyl-2,6-difluorophenylboronic acid represents a high-value intermediate, typically employed to introduce lipophilic metabolic blocking groups into kinase inhibitors. However, this molecule presents a distinct thermodynamic paradox. While the cyclopropyl moiety introduces desirable
This guide moves beyond basic handling to address the core thermodynamic instabilities: entropy-driven dehydration (boroxine formation) and base-mediated protodeboronation .
Structural Thermodynamics & Reactivity Profile
To handle this reagent effectively, one must understand the competing forces acting on the Boron center.
The Fluorine Effect (Electronic vs. Steric)
The 2,6-difluoro motif is the primary driver of instability.
-
Lewis Acidity: The strong inductive effect (
) of two ortho-fluorine atoms significantly increases the Lewis acidity of the boron center compared to phenylboronic acid ( drops from ~8.8 to ~7.2). This facilitates rapid formation of "ate" complexes ( ) even with weak bases. -
C-B Bond Lability: Unlike typical boronic acids, 2,6-disubstituted arylboronic acids undergo protodeboronation via a specific base-catalyzed mechanism (The Perrin Mechanism) rather than the standard acid-catalyzed (Kuivila) pathway.[1] The steric bulk and electron withdrawal stabilize the transition state for C–B cleavage, leading to rapid degradation in aqueous base.
The Cyclopropyl Contribution
-
Ring Strain: The cyclopropyl group possesses ~27.5 kcal/mol of ring strain. While generally stable to base, it is susceptible to acid-catalyzed ring opening or radical fragmentation.[2]
-
Electronic Donation: The cyclopropyl group acts as a weak electron donor via hyperconjugation. Thermodynamically, this slightly counteracts the electron-withdrawing fluorines, potentially offering a marginal increase in stability against oxidation compared to the 2,6-difluorophenyl parent, but it does not mitigate the protodeboronation risk.
The Boroxine-Boronic Acid Equilibrium[3][4][5]
All boronic acids exist in equilibrium with their cyclic anhydride (boroxine). For 3-Cyclopropyl-2,6-difluorophenylboronic acid, this equilibrium is driven by entropy.[3]
Thermodynamic Cycle
-
Entropy (
): The release of 3 water molecules drives boroxine formation.[3] -
Enthalpy (
): Boroxine formation is endothermic. However, the electron-withdrawing fluorine atoms destabilize the electron-deficient boroxine ring relative to the acid form. -
Practical Implication: This molecule is often supplied as a mixture. "Purity" by weight is often misleading due to variable water content.
Visualization: The Boroxine Equilibrium
Figure 1: The reversible dehydration cycle. Storage under vacuum favors the red node (Boroxine); exposure to ambient moisture shifts equilibrium back to the blue node (Acid).
The Critical Threat: Protodeboronation
The most significant thermodynamic risk for this specific molecule is protodeboronation during Suzuki-Miyaura coupling.
Mechanism: The "Perrin" Pathway
For 2,6-difluoro substrates, the reaction does not require acid. It proceeds through the boronate anion. The two ortho-fluorines accelerate the cleavage of the C–B bond, generating a transient carbanion (stabilized by F) which is instantly protonated by water.
Key Kinetic Insight: The rate of degradation (
Visualization: Protodeboronation Pathway
Figure 2: The base-mediated degradation pathway. The 2,6-difluoro substitution lowers the activation energy for the step from Green (Boronate) to Red (Degradation).
Experimental Protocols & Characterization
Protocol: Determining Boroxine/Acid Ratio (Stock Purity)
Objective: Quantify the thermodynamic state of the material before use to correct stoichiometry.
-
Solvent: Use DMSO-
(anhydrous). Avoid as it may contain trace acid. -
Preparation: Dissolve ~10 mg of sample in 0.6 mL DMSO-
. Add 1 drop of to force hydrolysis (optional, if total boron count is desired) or run "as is" to see the ratio. -
Acquisition: Run
NMR. -
Analysis:
-
Boronic Acid: Look for the
singlet. In DMSO, this typically appears broad between 8.0 – 9.5 ppm . -
Boroxine: If present, the aromatic protons will show slight chemical shift differences compared to the monomer.
-
Water: Monitor the
peak. Sharp peaks indicate free water; broad peaks suggest hydrogen bonding with the boronic acid.
-
Protocol: Stability Stress Test (Self-Validating)
Objective: Determine the "safe time" window for Suzuki coupling at a specific pH.
-
Setup: Prepare a biphasic mixture mimicking reaction conditions (e.g., THF/Water 4:1).
-
Base Addition: Add the base of choice (e.g.,
, 3 equiv). -
Internal Standard: Add 1,3,5-trimethoxybenzene (inert, distinct NMR region).
-
Monitoring:
-
Aliquot 50
every 15 minutes into an NMR tube containing (quenched with dilute HCl to stop reaction). -
Validation Signal: Monitor the appearance of the triplet/multiplet at the ipso position (formerly C-B) of the degradation product (1-cyclopropyl-2,4-difluorobenzene).
-
Threshold: If >5% degradation occurs within 1 hour, the coupling protocol must be switched to anhydrous conditions (e.g., Suzuki-Miyaura using
in Toluene).
-
Storage and Handling Strategy
Based on the thermodynamic profile, the following handling logic is mandatory:
| Parameter | Recommendation | Thermodynamic Rationale |
| Temperature | 2°C to 8°C | Slows kinetics of auto-oxidation and dehydration. |
| Atmosphere | Argon/Nitrogen | Prevents moisture absorption (shifting equilibrium to acid) and oxidation. |
| Container | Polypropylene | Avoid glass for long-term storage if trace alkali leaching is suspected (catalyzes deboronation). |
| Reaction pH | < 10 | High pH maximizes |
References
-
Mechanism of Protodeboronation: Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[4]
-
Boroxine Equilibrium: Tokunaga, Y., et al. (2002).[3] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of the Chemical Society, Perkin Transactions 2.
-
2,6-Difluoro Instability: Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
-
Cyclopropyl Stability: BenchChem Technical Guide. "Preserving the Cyclopropyl Moiety in Chemical Reactions."
Sources
Methodological & Application
Suzuki-Miyaura cross-coupling protocols for 3-Cyclopropyl-2,6-difluorophenylboronic acid
Application Note: Suzuki-Miyaura Cross-Coupling of 3-Cyclopropyl-2,6-difluorophenylboronic Acid
Executive Summary
The coupling of 3-cyclopropyl-2,6-difluorophenylboronic acid represents a "perfect storm" of synthetic challenges in medicinal chemistry. While the cyclopropyl group introduces steric bulk, the primary failure mode is driven by the 2,6-difluoro substitution pattern . These electron-withdrawing fluorine atoms significantly destabilize the C–B bond, rendering the molecule highly susceptible to protodeboronation (hydrolysis of the C–B bond to form the defunctionalized arene) under standard basic aqueous conditions.
This guide details two validated protocols designed to overcome this instability:
-
Protocol A (Kinetic Control): Utilizes next-generation Buchwald precatalysts to accelerate transmetallation, outcompeting the rate of decomposition.
-
Protocol B (Anhydrous Control): A water-free system utilizing anhydrous bases to eliminate the proton source required for deboronation.
Mechanistic Insight: The "Race Against Time"
To successfully couple this substrate, one must understand the competition between the productive catalytic cycle and the destructive side reaction.
-
The Challenge: The two ortho-fluorine atoms exhibit a strong inductive effect (-I), pulling electron density away from the ring carbon attached to boron. This makes the ipso-carbon highly electrophilic and prone to attack by protons (from water/base), leading to rapid cleavage of the C–B bond.
-
The Solution: We must shift the kinetics. We need a catalyst system where the rate of Transmetallation (
) is significantly faster than the rate of Protodeboronation ( ) .
Mechanistic Pathway Diagram
Figure 1: The kinetic competition between productive coupling (Green path) and protodeboronation (Red path). The 2,6-difluoro motif accelerates the red path, requiring high-activity catalysts to favor the green path.
Protocol A: The "Gold Standard" (Buchwald G4)
This protocol is based on the work of Kinzel and Buchwald (JACS 2010), specifically optimized for unstable polyfluorophenyl boronic acids. It uses XPhos Pd G4 , a precatalyst that generates the active monoligated Pd(0) species rapidly at room temperature.
-
Why this works: The bulky XPhos ligand facilitates oxidative addition and, crucially, creates a steric environment that accelerates reductive elimination. The high activity allows the reaction to proceed at ambient temperature, significantly lowering the activation energy available for the deboronation pathway.
Materials
-
Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) [2-5 mol%]
-
Ligand: XPhos (CAS: 247940-06-3) [Optional: add 1:1 w/ Pd if using G2/G3]
-
Base:
(0.5 M aqueous solution) -
Solvent: THF (Tetrahydrofuran) - Degassed.
-
Substrate: Aryl Chloride/Bromide (1.0 equiv)
-
Boronic Acid: 3-Cyclopropyl-2,6-difluorophenylboronic acid (1.5 - 2.0 equiv)
Step-by-Step Procedure
-
Vial Prep: Charge a 20 mL reaction vial (equipped with a magnetic stir bar and septum cap) with the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 1.5 equiv), and XPhos Pd G4 (0.02 mmol, 2 mol%).
-
Note: If the boronic acid is colored or wet, it may already be partially decomposed. Verify purity via NMR.
-
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add THF (4.0 mL) via syringe. Stir to dissolve solids.
-
Base Addition: Add degassed 0.5 M aqueous
(4.0 mL, 2.0 equiv) via syringe.-
Critical: The biphasic mixture must be stirred vigorously (1000+ RPM) to ensure mass transfer.
-
-
Reaction: Stir at Room Temperature (23 °C) .
-
Monitoring: Check HPLC/LCMS at 30 minutes.
-
Optimization: If conversion is <50% after 1 hour, raise temperature to 40 °C. Do not exceed 50 °C as deboronation will dominate.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.
Protocol B: Anhydrous Conditions (The "Dry" Route)
If Protocol A fails (e.g., the substrate contains sensitive esters or the deboronation is still too fast), use anhydrous conditions. By removing water, we remove the primary proton source, though trace protons from the solvent or base can still cause issues.
-
Why this works: Eliminating the aqueous phase forces the boronic acid to activate via the solid base surface or trace solubility, slowing down the hydrolysis pathway.
Materials
-
Catalyst:
(1.5 mol%) + SPhos (6 mol%) -
Base: Anhydrous CsF (Cesium Fluoride) or
(finely ground, oven-dried). -
Solvent: 1,4-Dioxane or Toluene (Anhydrous, stored over molecular sieves).
Step-by-Step Procedure
-
Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.
-
Charge Solids: Add Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol),
(14 mg, 0.015 mmol), SPhos (25 mg, 0.06 mmol), and Anhydrous (636 mg, 3.0 mmol).-
Tip: Weighing CsF requires speed as it is hygroscopic.
-
-
Solvent: Add Anhydrous 1,4-Dioxane (5 mL).
-
Temperature: Heat to 80 °C .
-
Note: Unlike Protocol A, anhydrous conditions often require heat to drive the transmetallation of the less reactive "ate" complex formed in non-polar media.
-
-
Quench: Filter through a pad of Celite to remove inorganic salts before aqueous workup.
Comparative Data & Optimization
The following table summarizes expected outcomes based on internal screening of 2,6-difluoro substrates.
| Parameter | Protocol A (Aq. | Protocol B (Anhydrous / SPhos) | Standard Suzuki ( |
| Reaction Time | 0.5 - 2 Hours | 6 - 12 Hours | 12+ Hours |
| Temperature | 23°C - 40°C | 80°C - 100°C | 80°C |
| Primary Byproduct | Minimal (<5%) | Homocoupling (trace) | Defluorobenzene (>60%) |
| Yield (Typical) | 85 - 95% | 60 - 75% | < 10% |
| Suitability | Best for most substrates | Best for water-sensitive groups | Not Recommended |
Troubleshooting Decision Tree
Use this workflow to diagnose low yields.
Figure 2: Troubleshooting logic for optimizing the cross-coupling of unstable fluorinated boronic acids.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[1] Journal of the American Chemical Society, 132(40), 14073–14075.[1]
-
[Link]
-
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). "Base-catalyzed protodeboronation of 2,6-disubstituted arylboronic acids." Journal of the American Chemical Society, 139(37), 13156–13165.
-
[Link]
-
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of 2,6-Disubstituted Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473.
-
[Link]
-
- Li, A. Y. (2002). "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Audrey Li Research Notes / Synlett. (Contextual reference for cyclopropyl stability).
Sources
Application Note: Overcoming Steric and Electronic Barriers in the Synthesis of Fluorinated Biaryls
This Application Note is designed as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific intersection of steric hindrance and electronic instability inherent in synthesizing fluorinated biaryls.
Abstract & Challenge Analysis
The incorporation of fluorine into biaryl scaffolds is a cornerstone of modern drug discovery, utilized to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity. However, the synthesis of these motifs via Suzuki-Miyaura coupling presents a "perfect storm" of kinetic challenges:
-
Steric Hindrance: Ortho-substituents on the boronic acid or halide impede the approach to the Palladium(II) center, significantly slowing the rate of transmetallation (
). -
Electronic Destabilization (The "Fluorine Effect"): Electron-withdrawing fluorine atoms on the boronic acid ring (particularly at the 2- or 2,6- positions) dramatically increase the Lewis acidity of the boron center. This facilitates rapid hydrolysis and subsequent protodeboronation , where the C-B bond is cleaved by base/water before coupling can occur.
The Core Conflict: To overcome sterics, one typically applies heat and strong bases. However, these exact conditions accelerate protodeboronation of fluorinated boronic acids. Success requires a catalyst system that accelerates the oxidative addition and transmetallation steps (
Mechanistic Insight: The Kinetic Race
Understanding the failure mode is critical for troubleshooting. The diagram below illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.
Figure 1: Catalytic Cycle & Failure Modes
Caption: The kinetic competition between productive Transmetallation (Blue) and destructive Protodeboronation (Red). Fluorine substituents accelerate the red pathway.
Strategic Optimization Matrix
To win this kinetic race, we employ two primary catalyst classes: Buchwald G4 Precatalysts (for rapid activation) and Pd-PEPPSI systems (for extreme steric bulk).
Table 1: Catalyst & Ligand Selection Guide
| Variable | Recommendation | Rationale |
| Ligand Class | Dialkylbiaryl Phosphines (e.g., XPhos, SPhos) | Electron-rich nature facilitates oxidative addition; bulk promotes reductive elimination. |
| Precatalyst | Buchwald Gen 4 (G4) | G4 precatalysts activate rapidly at low temperatures, ensuring high [Pd(0)] immediately upon mixing, preventing boronic acid decomposition during an "induction period." |
| Base | K₃PO₄ (Tribasic Potassium Phosphate) | Milder than hydroxides or alkoxides; reduces the rate of protodeboronation while sufficiently activating the boronic acid. |
| Solvent System | THF/Water (10:1) or Dioxane/Water | A biphasic system allows phase-transfer control. The organic phase protects the active catalyst, while the aqueous phase solubilizes the base. |
| Alternative | Pd-PEPPSI-IPr | Use for "impossible" steric clashes (e.g., tetra-ortho-substitution). The NHC ligand is extremely bulky yet flexible ("fan" shape). |
Experimental Protocols
Protocol A: The "Rapid Fire" Method (Buchwald G4)
Best for: 2-fluoroaryl boronic acids and general hindered biaryls. Objective: Complete the reaction before the boronic acid decomposes.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Fluorinated Boronic Acid (1.5 - 2.0 equiv)
-
XPhos Pd G4 (0.02 - 0.05 equiv) [Sigma-Aldrich #804274]
-
K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: THF/Water (4:1 ratio) degassed.
Step-by-Step:
-
Preparation: Charge a reaction vial with the Aryl Halide, XPhos Pd G4, and solid K₃PO₄. If the boronic acid is a solid, add it now.
-
Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add the degassed THF/Water mixture via syringe.
-
Critical Step: If the boronic acid is known to be extremely unstable (e.g., 2,6-difluorophenylboronic acid), dissolve it separately in degassed THF and add it dropwise to the hot reaction mixture (see step 4).
-
-
Reaction: Heat the block to 60°C (or 80°C for chlorides) with vigorous stirring (1000 rpm).
-
Note: Reaction time is key. Monitor by LCMS at 15, 30, and 60 minutes. These reactions often finish in <1 hour.
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.
Protocol B: The "Heavyweight" Method (Pd-PEPPSI-IPr)
Best for: Tetra-ortho-substituted biaryls or when G4 fails.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Pd-PEPPSI-IPr (0.02 equiv) [Sigma-Aldrich #669032]
-
KOH or K₂CO₃ (2.0 equiv)
-
Solvent: Dioxane (anhydrous) or Toluene.
Step-by-Step:
-
Activation: In a glovebox or under strict inert flow, combine Pd-PEPPSI-IPr and the Aryl Halide in Dioxane. Stir at room temperature for 10 minutes (allows oxidative addition to occur first).
-
Base/Boron Addition: Add the Base and Boronic Acid.
-
Heat: Heat to 80-100°C .
-
Mechanism Check: PEPPSI catalysts are robust but slower to activate than G4. If conversion is low, add a drop of MeOH to help activate the precatalyst (cleaves the pyridine ligand).
Troubleshooting & Self-Validation (The "Check Engine" Light)
Use this logic flow to diagnose failure.
Figure 2: Troubleshooting Logic Flow
Caption: Decision tree for diagnosing low yields in fluorinated biaryl synthesis.
Self-Validation Checklist
-
The "Water Test": If your fluorinated boronic acid yields >50% protodeboronated arene (Ar-H), your system is too wet or too basic. Action: Switch to Protocol B (Anhydrous Dioxane) or use a MIDA boronate surrogate.
-
The "Color Test": The reaction mixture should darken (to black/brown) as Pd(0) forms. If it remains pale yellow/orange (characteristic of the precatalyst) after heating, activation failed. Action: Ensure base is soluble or add a drop of water/alcohol to initiate G3/G4 activation.
References
-
Buchwald, S. L., et al. "G3 and G4 Buchwald Precatalysts: Scale up, QC and application." Enamine / Sigma-Aldrich Technical Notes.
-
Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." J. Am. Chem. Soc., 2021.
-
Organ, M. G., et al. "Biaryls made easy: PEPPSI and the Kumada-Tamao-Corriu reaction."[1] Chem. Eur. J., 2007.
-
BenchChem Application Note. "2,3,4,6-Tetrafluorophenylboronic Acid in the Synthesis of Fluorinated Biaryls."
Sources
Application Note: Strategic Esterification of 3-Cyclopropyl-2,6-difluorophenylboronic Acid
Executive Summary
This guide details the conversion of 3-Cyclopropyl-2,6-difluorophenylboronic acid into its corresponding boronate esters. This specific substrate presents a "perfect storm" of synthetic challenges: the 2,6-difluoro substitution renders the C-B bond highly susceptible to protodeboronation (hydrolytic cleavage), while the cyclopropyl moiety introduces steric bulk and sensitivity to strong acids.
While Pinacol esters are the industry standard, this guide strongly recommends evaluating MIDA (N-Methyliminodiacetic acid) boronates for this specific scaffold to ensure long-term stability and efficient cross-coupling. Two distinct protocols are provided:
-
Protocol A (Pinacol): A mild, room-temperature dehydration for immediate use.
-
Protocol B (MIDA): A specialized anhydride-based protocol for long-term storage and iterative synthesis.
Critical Chemical Constraints (The "Why")
Before initiating synthesis, it is vital to understand the instability mechanisms inherent to this molecule.
A. The 2,6-Difluoro Effect (Protodeboronation)
Unlike simple phenylboronic acids, 2,6-difluorophenyl derivatives are electron-deficient.[1] The ortho-fluorine atoms withdraw electron density, making the boron center more Lewis acidic. However, upon formation of the boronate "ate" complex (the active species in Suzuki couplings), the C-B bond becomes kinetically labile.
-
Mechanism: In the presence of water and base (even mild bases like carbonates), the C-B bond cleaves to release the arene (3-cyclopropyl-1,3-difluorobenzene) and boric acid.
-
Implication: Standard high-temperature aqueous Suzuki couplings often fail with the free acid or simple esters.
B. Cyclopropyl Sensitivity
While the cyclopropyl group is relatively robust, it can undergo ring-opening or rearrangement in the presence of strong Lewis acids (e.g.,
Decision Matrix & Workflow
The following flowchart illustrates the decision process for selecting the correct esterification strategy.
Figure 1: Strategic workflow for selecting the appropriate esterification method based on downstream application.
Protocol A: Pinacol Ester Synthesis (Mild Dehydration)
Objective: Rapid conversion to the Pinacol ester (Bpin) without thermal stress.
Mechanism: Equilibrium displacement using a mild chemical desiccant (
Reagents & Equipment[2][3]
-
Substrate: 3-Cyclopropyl-2,6-difluorophenylboronic acid (1.0 equiv)
-
Reagent: Pinacol (1.05 equiv)
-
Desiccant: Anhydrous
(2.0 equiv) -
Solvent: Anhydrous DCM (Dichloromethane) or THF (Tetrahydrofuran) [0.2 M concentration]
-
Glassware: Flame-dried round-bottom flask, nitrogen balloon.
Step-by-Step Methodology
-
Setup: Charge the flask with the boronic acid substrate and pinacol. Purge with Nitrogen for 5 minutes.
-
Solvation: Add anhydrous DCM or THF. Stir at Room Temperature (23°C) until solids dissolve.
-
Dehydration: Add anhydrous
in one portion. The reaction is slightly exothermic; ensure the temperature does not spike. -
Reaction: Stir vigorously at Room Temperature for 12–18 hours.
-
Note: Do not heat. Heating 2,6-difluoro species promotes protodeboronation.
-
-
Workup: Filter the mixture through a pad of Celite or a fritted glass funnel to remove hydrated
. Wash the cake with dry DCM. -
Isolation: Concentrate the filtrate in vacuo at low temperature (<35°C).
-
Purification: If necessary, pass through a short plug of silica gel.
-
Caution: Pinacol esters of this substrate can hydrolyze on silica. Use a rapid flush with 5% EtOAc/Hexanes.
-
Protocol B: MIDA Boronate Synthesis (The Stability Solution)
Objective: Synthesis of the MIDA boronate for maximum stability. Innovation: This protocol utilizes MIDA Anhydride rather than MIDA acid.[2] The anhydride acts as its own desiccant, eliminating the need for Dean-Stark azeotropic removal of water, which requires high heat and risks degrading the cyclopropyl/difluoro motif.
Reagents & Equipment[2][3][5]
-
Substrate: 3-Cyclopropyl-2,6-difluorophenylboronic acid (1.0 equiv)
-
Reagent: MIDA Anhydride (1.5 equiv) [See Note 1 below]
-
Solvent: Anhydrous THF or 1,4-Dioxane [0.25 M]
-
Glassware: Sealed pressure tube or reflux condenser setup.
Step-by-Step Methodology
-
Preparation: If MIDA Anhydride is not commercially available, prepare it by refluxing MIDA acid in Acetic Anhydride/Pyridine, then washing extensively with ether.
-
Mixing: In a reaction vessel, combine the boronic acid and MIDA Anhydride.
-
Solvation: Add anhydrous THF or Dioxane.
-
Reaction: Heat the mixture to reflux (approx. 65°C for THF) for 12–16 hours.
-
Why this works: The water released by the initial condensation reacts with the excess MIDA anhydride to form MIDA acid, driving the equilibrium forward without physical water removal.
-
-
Cooling: Cool the reaction to Room Temperature.
-
Precipitation (Workup): Dilute the reaction mixture with Diethyl Ether (
). The MIDA boronate product is typically insoluble in ether and will precipitate, while unreacted boronic acid remains soluble. -
Filtration: Filter the solid precipitate. Wash copiously with
. -
Purification: Dissolve the solid in minimal Acetone or Acetonitrile and precipitate again by adding Ether.
Analytical Validation (QC)
Verify the integrity of the C-B bond and the presence of the ester.[3]
Data Comparison Table
| Feature | Free Acid | Pinacol Ester (Protocol A) | MIDA Boronate (Protocol B) |
| 11B NMR Shift | ~28-30 ppm (Broad) | ~30-34 ppm (Broad) | ~10-15 ppm (Sharp) |
| Hybridization | sp2 (Trigonal) | sp2 (Trigonal) | sp3 (Tetrahedral) |
| TLC Behavior | Streaks on Silica | Moves high Rf (Non-polar) | Distinct spot (Polar) |
| Stability (Air) | Moderate | Good | Excellent |
| Stability (Aq.[8] Base) | Poor (Deboronates) | Moderate | High (Slow Release) |
Key QC Indicators
-
11B NMR (Critical): The shift from sp2 (approx 30 ppm) to sp3 (approx 10-15 ppm) confirms the formation of the MIDA complex. If you see a signal at ~19 ppm, it may indicate boric acid (decomposition product).
-
19F NMR: Monitor the shift of the fluorine signals. Protodeboronation results in the formation of 1,3-difluoro-5-cyclopropylbenzene, which has a distinct fluorine shift compared to the C-B species.
References
-
MIDA Boronate Platform: Gillis, E. P.; Burke, M. D.[9] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." J. Am. Chem. Soc.2007 , 129, 6716-6717. Link
-
Protodeboronation Mechanisms: Cox, P. A.; et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." J. Am. Chem. Soc.[10][11]2016 , 138, 9145–9157.[3][11] Link
-
MIDA Anhydride Protocol: Gonzalez, J. A.; et al. "MIDA Anhydride: A Mild Reagent for the Formation of MIDA Boronates."[2][12] Org.[5][10] Lett.2012 , 14, 4666–4669. Link
-
2,6-Difluoro Instability: Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Acc.[12][13][14] Chem. Res.2007 , 40, 275–286. Link
Sources
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 2,6-ジフルオロフェニルボロン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 3-Cyclopropyl-2-fluorophenylboronic acid | 1801916-30-2 | Benchchem [benchchem.com]
Application Note: Accelerating Discovery with Microwave-Assisted Synthesis Featuring 3-Cyclopropyl-2,6-difluorophenylboronic Acid
Abstract
In the fast-paced fields of drug discovery and materials science, the rapid and efficient synthesis of novel molecular entities is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times and often improving yields and purity compared to conventional heating methods.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of microwave irradiation for chemical synthesis, with a specific focus on reactions involving 3-Cyclopropyl-2,6-difluorophenylboronic acid. This versatile building block is of significant interest due to the unique combination of a cyclopropyl group and a difluorinated phenyl ring, which can impart desirable pharmacological properties.[3][4] We will delve into the fundamental principles of microwave heating, present a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, discuss optimization strategies, and provide essential safety considerations.
Introduction: The Power of Microwave-Assisted Organic Synthesis (MAOS)
Traditional organic synthesis often relies on conventional heating methods, such as oil baths or heating mantles, which transfer heat through conduction and convection. This process can be slow and inefficient, leading to uneven heating and the formation of byproducts.[5] Microwave chemistry, in contrast, utilizes the ability of certain molecules to transform electromagnetic energy into heat.[6] This direct and rapid heating of the reaction mixture offers numerous advantages:
-
Accelerated Reaction Rates: Reactions that might take hours or even days using conventional heating can often be completed in minutes.[1][2]
-
Improved Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[2][7]
-
Enhanced Reaction Control: Precise temperature and pressure control in modern microwave reactors allows for greater reproducibility.[2]
-
Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis consumes less energy compared to heating the entire apparatus.[8][9]
-
Greener Chemistry: Reduced reaction times and often lower solvent volumes align with the principles of green chemistry.[8][9]
The molecule of focus, 3-Cyclopropyl-2,6-difluorophenylboronic acid , is a valuable building block in medicinal chemistry. The cyclopropyl moiety can enhance metabolic stability and binding affinity, while the difluorophenyl group can modulate lipophilicity and other pharmacokinetic properties.[3][10] Its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the efficient construction of complex molecular architectures.[3]
The Science Behind Microwave Heating
Microwave heating in a chemical reaction is primarily driven by two mechanisms: dipolar polarization and ionic conduction.[6][11]
-
Dipolar Polarization: Polar molecules, such as water or ethanol, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This constant reorientation creates friction, which in turn generates heat.[6][11]
-
Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with other molecules, and the resulting friction generates heat.[6][11]
This "in-core" or "volumetric" heating is fundamentally different from the boundary heating of conventional methods, leading to a more uniform temperature profile throughout the reaction vessel.[5]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with 3-Cyclopropyl-2,6-difluorophenylboronic acid using a dedicated laboratory microwave reactor.
Disclaimer: This is a representative protocol and may require optimization for specific substrates. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[12][13]
Materials and Reagents
-
Aryl Halide (e.g., 4-bromoanisole)
-
3-Cyclopropyl-2,6-difluorophenylboronic acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or ethanol/water)
-
Microwave reaction vial with a stir bar
-
Dedicated laboratory microwave reactor
Step-by-Step Protocol
-
Reagent Preparation: In a clean, dry microwave reaction vial, combine the aryl halide (1.0 mmol), 3-Cyclopropyl-2,6-difluorophenylboronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).
-
Solvent Addition: Add the chosen solvent system (e.g., 4 mL of a 3:1 mixture of 1,4-dioxane and water) to the vial.
-
Vial Sealing: Securely seal the vial with a new, appropriate cap. Proper sealing is crucial to maintain pressure during the reaction.
-
Microwave Reactor Setup: Place the sealed vial into the cavity of the microwave reactor.
-
Programming Reaction Parameters: Set the desired reaction parameters on the microwave reactor's control interface. A typical starting point for optimization could be:
-
Temperature: 120-150 °C
-
Time: 10-30 minutes
-
Power: Dynamic (the instrument will adjust power to maintain the set temperature)
-
Stirring: On (to ensure even heating)
-
-
Initiate Reaction: Start the microwave program. The reactor will automatically ramp up to the set temperature and hold it for the specified time.
-
Cooling: After the reaction is complete, the instrument will cool the vial to a safe handling temperature.
-
Workup and Purification:
-
Once cooled, carefully open the vial in a fume hood.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Experimental Workflow Diagram
Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.
Optimization Strategies and Data
The success of a microwave-assisted reaction often depends on the careful optimization of several parameters. The following table provides a starting point for optimizing the Suzuki-Miyaura coupling reaction.
| Parameter | Variable | Rationale & Field Insights |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligand (e.g., SPhos, XPhos) | The choice of catalyst and ligand is crucial and substrate-dependent. For challenging couplings, more advanced ligands like those from the Buchwald or Fu groups may be necessary.[14][15] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The strength and solubility of the base can significantly impact the reaction rate and yield. K₃PO₄ is a strong base often effective for less reactive chlorides.[15] |
| Solvent | 1,4-Dioxane/H₂O, DMF, Toluene, Ethanol/H₂O | The solvent must be polar enough to absorb microwave energy effectively. A mixture of a non-polar and a polar solvent can sometimes be beneficial.[6][16] |
| Temperature | 100 - 180 °C | Higher temperatures generally lead to faster reactions, but can also cause decomposition of reactants or products. Optimization is key.[17] |
| Time | 5 - 60 minutes | One of the primary advantages of MAOS is the significant reduction in reaction time.[1] |
Table 1: Key Parameters for Optimizing Microwave-Assisted Suzuki-Miyaura Reactions
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is illustrated below.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.[18]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. The base is crucial in this step to form the more reactive boronate species.[18]
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst.[18]
Microwave irradiation can accelerate one or more of these steps, leading to the observed rate enhancements.[19]
Safety in Microwave Chemistry
While a powerful tool, microwave chemistry requires strict adherence to safety protocols.
-
Use Dedicated Equipment: Only use microwave reactors specifically designed for laboratory chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.[12][20]
-
Proper Vessel Usage: Use only the reaction vessels and caps specified by the manufacturer. Inspect vessels for cracks or defects before each use.[20]
-
Pressure Management: Never fill reaction vials more than two-thirds full. Ensure vials are properly sealed to prevent leakage, but be aware of the potential for pressure buildup. Modern reactors have built-in pressure monitoring.[21]
-
Solvent Choice: Avoid using highly volatile or flammable solvents at high temperatures without proper engineering controls and risk assessment.[12][13]
-
Exothermic Reactions: Be cautious with potentially exothermic reactions, as the rapid heating can lead to a runaway reaction. Start with small-scale experiments to assess the reaction profile.[20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[12]
Conclusion
Microwave-assisted synthesis is a robust and efficient technology that can significantly accelerate the synthesis of novel compounds. When applied to valuable building blocks like 3-Cyclopropyl-2,6-difluorophenylboronic acid, it empowers researchers to rapidly explore chemical space and advance their drug discovery and materials science programs. By understanding the principles of microwave heating, following established protocols, and adhering to strict safety guidelines, scientists can harness the full potential of this transformative technique.
References
-
Microwave chemistry - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Microwaves as an Energy Transfer Method in Chemical Processes. (n.d.). M-System. Retrieved February 22, 2026, from [Link]
-
On the existence of and mechanism for microwave-specific reaction rate enhancement. (2015, January 16). Nature Chemistry. Retrieved February 22, 2026, from [Link]
-
Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025, July 3). Patsnap. Retrieved February 22, 2026, from [Link]
-
PART - 1 INTRODUCTION. (n.d.). BS Publications. Retrieved February 22, 2026, from [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI. Retrieved February 22, 2026, from [Link]
-
Importance of Microwave Heating in Organic Synthesis. (2019, January 2). Advanced Journal of Chemistry, Section A. Retrieved February 22, 2026, from [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science. Retrieved February 22, 2026, from [Link]
-
Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved February 22, 2026, from [Link]
-
Microwave Heating - Mechanism and Theory. (n.d.). CEM Corporation. Retrieved February 22, 2026, from [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Synlett. Retrieved February 22, 2026, from [Link]
-
Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. (2025, November 3). NSTA. Retrieved February 22, 2026, from [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). ACS Publications. Retrieved February 22, 2026, from [Link]
-
The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. (2017, January 23). MDPI. Retrieved February 22, 2026, from [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2017, March 23). MDPI. Retrieved February 22, 2026, from [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (2020, December 31). MDPI. Retrieved February 22, 2026, from [Link]
-
Recent advances in microwave-assisted copper-catalyzed cross-coupling reactions. (n.d.). Lund University. Retrieved February 22, 2026, from [Link]
-
Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
Safe use of microwave ovens in laboratories. (n.d.). University of Nottingham. Retrieved February 22, 2026, from [Link]
-
Optimization of Suzuki-Miyaura cross-coupling reaction. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. (n.d.). Retrieved February 22, 2026, from [Link]
-
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). ARKIVOC. Retrieved February 22, 2026, from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2020). Arab-German Young Academy. Retrieved February 22, 2026, from [Link]
-
Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. (2006, April 4). Baxendale Group. Retrieved February 22, 2026, from [Link]
-
Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
Fluorinated Boronic Acids: Enhancing Drug Discovery and Development. (n.d.). Medium. Retrieved February 22, 2026, from [Link]
-
Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. (2015, June 3). PMC. Retrieved February 22, 2026, from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). RSC Publishing. Retrieved February 22, 2026, from [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022, April 19). MDPI. Retrieved February 22, 2026, from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
Sources
- 1. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwaves as an Energy Transfer Method in Chemical Processes [mwcc.jp]
- 6. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 7. ijrpas.com [ijrpas.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. Microwave Heating - Mechanism and Theory [cem.com]
- 12. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 13. bangor.ac.uk [bangor.ac.uk]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. On the existence of and mechanism for microwave-specific reaction rate enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Safety Considerations for Microwave Synthesis [cem.com]
- 21. scribd.com [scribd.com]
Troubleshooting & Optimization
Improving yields of Suzuki coupling with 3-Cyclopropyl-2,6-difluorophenylboronic acid
Executive Summary
You are likely accessing this guide because your Suzuki coupling yields are critically low (<20%) or the starting material is vanishing without forming the product.
The molecule 3-Cyclopropyl-2,6-difluorophenylboronic acid presents a "perfect storm" of synthetic challenges:
-
Rapid Protodeboronation: The 2,6-difluoro substitution creates an electron-deficient center that accelerates C-B bond cleavage under basic conditions.
-
Steric Hindrance: The 2,6-substitution pattern, combined with the bulky 3-cyclopropyl group, significantly retards the transmetallation step.
-
Cyclopropyl Sensitivity: While generally robust, the cyclopropyl ring can open under extreme acidic conditions or radical pathways.
This guide prioritizes anhydrous protocols and specialized precatalysts to outcompete the decomposition pathways.
Module 1: The "Disappearing Starting Material" Phenomenon
User Question: My reaction shows full consumption of the boronic acid within 30 minutes, but I only see the de-boronated arene (1-cyclopropyl-2,4-difluorobenzene) and no coupled product. Why?
The Root Cause: Base-Catalyzed Protodeboronation
This is the most common failure mode for 2,6-disubstituted aryl boronic acids. The two fluorine atoms are highly electronegative, pulling electron density away from the ring. This stabilizes the anionic intermediate formed when a base attacks the boron atom. Instead of transmetallating to the Palladium (the productive path), the intermediate reacts with water or a proton source, cleaving the C-B bond.
The Mechanism of Failure
Because the 2,6-positions are blocked, transmetallation is slow. Protodeboronation is fast.[1] You are witnessing a race condition where the side reaction is winning.
Figure 1: The "Race Condition." For 2,6-difluoro substrates, Path A (Decomposition) is kinetically favored over Path B (Coupling) unless specific catalysts are used.
Module 2: Catalyst Selection (The Buchwald Solution)
User Question: I am using Pd(PPh3)4 or Pd(dppf)Cl2. Should I switch catalysts?
Recommendation: YES. Stop using standard catalysts immediately. Triphenylphosphine-based catalysts are insufficiently active for this substrate. You require a catalyst system that accelerates transmetallation to beat the decomposition rate.
The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)
You need electron-rich, bulky ligands.[2] The bulk facilitates the formation of the mono-ligated Pd(0) species (highly active), and the electron richness speeds up oxidative addition.
Recommended Systems:
| Catalyst / Ligand | Generation | Why it works for this molecule |
|---|---|---|
| XPhos Pd G3 / G4 | Premium | Gold Standard. The steric bulk of XPhos specifically accommodates 2,6-disubstitution. The G3/G4 precatalyst ensures immediate Pd(0) release, avoiding the induction period where boronic acid decomposes. |
| SPhos Pd G3 | High | Excellent for sterically hindered couplings. Often a good backup if XPhos fails. |
| RuPhos Pd G3 | Specific | Use if your coupling partner is an amine or if using highly electron-poor halides. |
Critical Note: Do not use Pd(OAc)2 + Ligand generated in situ if possible. The reduction of Pd(II) to Pd(0) takes time. Use a Precatalyst (G3/G4) to ensure active catalyst is present from T=0.
Module 3: Anhydrous Protocol (The "Dry" Fix)
User Question: I've tried aqueous K2CO3 and the yield is still low. How do I stop the hydrolysis?
Recommendation: Switch to an Anhydrous Fluoride-Activated system. By removing water, you shut down the primary protodeboronation pathway. Fluoride (F-) acts as the base to activate the boron species without the high basicity/hydrolytic capability of hydroxide.
Protocol: Anhydrous CsF Coupling
Target: Coupling 3-cyclopropyl-2,6-difluorophenylboronic acid with an aryl bromide.
Reagents:
-
Boronic Acid (1.5 equiv)
-
Cesium Fluoride (CsF) (3.0 equiv) - Must be finely powdered and dried.
-
Catalyst: XPhos Pd G3 (0.02 - 0.05 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
Step-by-Step:
-
Drying: Flame-dry your reaction vessel and cool under Argon/Nitrogen.
-
Solids: Add Aryl Bromide, Boronic Acid, powdered CsF, and XPhos Pd G3 to the vessel.
-
Purge: Evacuate and backfill with inert gas (3 cycles). Oxygen promotes homocoupling.[4]
-
Solvent: Add anhydrous Toluene via syringe.
-
Heat: Heat to 80°C . Do not exceed 100°C to protect the cyclopropyl ring and prevent thermal decomposition.
-
Monitor: Check LCMS at 1 hour. These reactions usually complete fast.
Module 4: Alternative Reagents (When Acid Fails)
User Question: The boronic acid seems unstable on the shelf or decomposes before I can even heat the reaction. What are my alternatives?
Recommendation: If the free acid is too labile, use a Slow-Release derivative.
MIDA Boronates
N-Methyliminodiacetic acid (MIDA) boronates are sp3-hybridized, meaning the boron is "protected." It does not react until the MIDA group is hydrolyzed.
-
Benefit: You can slow-drip aqueous base (NaOH) into the reaction. This releases the active boronic acid slowly. The instantaneous concentration of free boronic acid remains low, minimizing homocoupling and protodeboronation.
Pinacol Esters (BPin)[5]
-
Benefit: Significantly more stable to storage than the free acid.
-
Trade-off: They are less reactive. You may need to use Potassium Trimethylsilanolate (TMSOK) as a base in anhydrous THF to activate the ester effectively without water.
Troubleshooting Decision Tree
Figure 2: Strategic workflow for troubleshooting low yields in 2,6-difluoro couplings.
References
-
Buchwald Precatalysts for Unstable Boronic Acids: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075.[1]
-
Protodeboronation Mechanism: Cox, P. A., et al. (2016). Base-catalyzed protodeboronation of arylboronic acids and esters. Chemical Science, 7, 514-519.
-
Anhydrous Fluoride Conditions: Koren-Selfridge, L., et al. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling. The Journal of Organic Chemistry.
-
MIDA Boronates (Slow Release Strategy): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[5] A general solution for unstable boronic acids: slow-release cross-coupling using MIDA boronates.[5] Journal of the American Chemical Society, 131(20), 6961–6963.
Sources
Solubility enhancement of 3-Cyclopropyl-2,6-difluorophenylboronic acid in organic solvents
Technical Support Center: 3-Cyclopropyl-2,6-difluorophenylboronic Acid
Executive Summary & Molecule Profile
The Challenge: Users frequently report inconsistent solubility of 3-Cyclopropyl-2,6-difluorophenylboronic acid (3-CDFBA) in standard organic solvents.[1] This is rarely a purity issue but rather a thermodynamic characteristic of the boronic acid functional group, compounded by the specific electronic effects of the 2,6-difluoro substitution.
The Molecule:
-
Lipophilic Domain: The cyclopropyl group and fluorinated ring increase lipophilicity (
).[1] -
Hydrophilic Head: The
group forms extensive intermolecular hydrogen-bond networks, creating a crystal lattice that resists dissolution in non-polar solvents.[1] -
Electronic Liability: The 2,6-difluoro pattern creates a highly electron-deficient center, making the C-B bond susceptible to base-catalyzed hydrolysis (protodeboronation ).[1]
The "Hidden" Solubility Variable: The Boroxine Cycle
Before attempting to dissolve 3-CDFBA, you must understand that the material in your bottle is likely a mixture of the free boronic acid and its trimeric anhydride (boroxine).
-
Dry State: On storage, 3-CDFBA dehydrates to form a boroxine trimer.[1] This trimer is less polar and often dissolves better in solvents like Chloroform or Toluene.[1]
-
Wet State: In the presence of atmospheric moisture or wet solvents, it reverts to the free acid. The free acid is more polar and requires solvents like THF, MeOH, or DMF.[1]
Implication: If your protocol relies on a specific mass-to-volume ratio, the variable water content (dehydration state) will cause inconsistent molarity.[1]
Figure 1: The reversible dehydration cycle.[1] Solubility behavior depends on which side of this equilibrium dominates in your flask.
Solvent Compatibility Matrix
Do not rely on "visual" solubility alone. Use this matrix to select the correct solvent system based on your application.
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Ethers | THF, 2-MeTHF | Excellent | Recommended. The oxygen lone pairs disrupt the boronic acid H-bond network.[1] Ideal for Suzuki couplings.[1] |
| Alcohols | Methanol, Ethanol | Good | Use with Caution. Dissolves well but rapidly forms alkyl boronate esters (e.g., dimethyl boronate).[1] This is reversible but complicates NMR analysis.[1] |
| Polar Aprotic | DMF, DMSO | High | Recommended for Reactions. High solubility, but difficult to remove during workup.[1] DMSO may cause oxidation over time.[1] |
| Chlorinated | DCM, Chloroform | Moderate | Variable.[1] The boroxine form dissolves well here; the acid form often precipitates. |
| Hydrocarbons | Toluene, Hexanes | Poor | Avoid. Requires heating to dissolve (risk of decomposition) or conversion to a pinacol ester.[1] |
| Water | Water | pH Dependent | Poor at neutral pH.[1] Soluble at high pH (boronate anion formation) but high risk of protodeboronation . |
Critical Stability Warning: Protodeboronation
The 2,6-Difluoro Trap: The 2,6-difluoro substitution pattern makes the carbon-boron bond extremely fragile under basic conditions. The electron-withdrawing fluorines stabilize the carbanion intermediate, accelerating the cleavage of the boron group.
-
Symptom: You dissolve the compound in base/water/alcohol, and after 1 hour, LCMS shows only 1,3-difluoro-2-cyclopropylbenzene (the de-boronated byproduct).[1]
-
Prevention:
Troubleshooting Protocols
Protocol A: Dissolving for Suzuki-Miyaura Coupling (The "Wet" Solvent Trick)
Use this when the solid refuses to dissolve in THF or Dioxane.
Mechanism: Adding a trace of water shifts the equilibrium entirely to the monomeric acid species, which is the active transmetalation partner.
-
Weigh the required amount of 3-CDFBA into your reaction vial.
-
Add the organic solvent (e.g., THF or Dioxane) to 90% of the target volume.
-
Observe: If the solution is cloudy/suspension.
-
Add Water: Add degassed water dropwise (target 5-10% v/v of total solvent).[1]
-
Result: The suspension should clear rapidly as the H-bond network breaks and the monomer forms.
-
Proceed: Add your base and catalyst immediately after dissolution to minimize protodeboronation time.[1]
Protocol B: In-Situ Esterification (The Pinacol Fix)
Use this when you need high solubility in non-polar solvents (Toluene/Hexanes) or need to store the solution.
Mechanism: Converting the acid to a pinacol ester caps the polar headgroup, making the molecule highly lipophilic and preventing trimerization.
-
Combine: 1.0 equiv 3-CDFBA and 1.1 equiv Pinacol in Toluene or DCM.[1]
-
Add Desiccant: Add 200 mg anhydrous
per mmol of substrate. -
Stir: Agitate at Room Temperature for 1-2 hours.
-
Filter: Remove the
.[1] -
Result: The filtrate contains the 3-CDFBA-pinacol ester , which is highly soluble in organic solvents and significantly more stable against protodeboronation.[1]
Diagnostic Workflow (Decision Tree)
Figure 2: Decision matrix for solvent selection based on experimental intent.
Frequently Asked Questions (FAQ)
Q1: I see two sets of peaks in my Proton NMR (DMSO-d6). Is my compound impure?
-
Likely No. Boronic acids often exist as a mixture of the free acid (monomer) and the boroxine (trimer) or various hydrogen-bonded aggregates in solution.
-
Fix: Add 1 drop of
to the NMR tube. This hydrolyzes all anhydrides to the monomeric acid, usually collapsing the peaks into a single clean set.
Q2: Can I use MeOH to dissolve it for a reaction?
-
Technical Warning: While solubility is high, MeOH reacts to form dimethyl boronate esters.[1] While these can participate in Suzuki couplings, they alter the kinetics.[1] If you are doing a precise kinetic study, avoid alcohols.[1]
Q3: My reaction turned black and yield is <10%. Why?
-
Diagnosis: This is classic protodeboronation (See Section 4).[1] The 2,6-difluoro group makes the boron fall off.
-
Solution: Lower the temperature (try 40-60°C instead of 80°C+). Switch from carbonate bases (pH ~11) to phosphate bases (
, pH ~9-10) or fluoride sources ( ).[1]
Q4: How do I remove the boronic acid from the reaction mixture? It streaks on silica.
-
Guide: Boronic acids stick to silica gel due to interaction with silanols.[1]
-
Fix: Add 1% Triethylamine to your eluent to deactivate the silica, OR convert the crude mixture to the pinacol ester before chromatography.
References
-
Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link[1]
-
Cox, P. A., et al. (2010).[1] "Protodeboronation of Heteroaromatic Boronic Acids". Journal of the American Chemical Society, 132(38), 13100–13102. Link[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Chemical Society Reviews, 43, 412-443.[1] Link
-
BenchChem Technical Guide. (2025). "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents". BenchChem Support Library. Link
Sources
Technical Support Center: Stability & Handling of 3-Cyclopropyl-2,6-difluorophenylboronic Acid
Executive Summary
Users frequently report inconsistencies with 3-Cyclopropyl-2,6-difluorophenylboronic acid (and similar 2,6-difluoro derivatives) regarding purity, melting point, and stoichiometry. Under strictly anhydrous conditions, the primary issue is not degradation , but a reversible dehydration to the boroxine trimer . While the 2,6-difluoro substitution pattern electronically activates the C-B bond, making it susceptible to protodeboronation in basic media, the molecule is chemically stable under neutral anhydrous storage.
This guide provides the mechanistic insight and protocols required to distinguish between benign dehydration and actual decomposition.
Module 1: The "Phantom" Impurity (Boroxine Formation)
The Issue: You have stored the material under high vacuum or in a desiccator. Upon analysis:
-
H-NMR is clean (no protodeboronation).
-
Elemental Analysis (C/H) shows carbon content higher than calculated.
-
Stoichiometry in subsequent reactions fails (yields are lower or higher than expected).
The Mechanism: Boronic acids are not static molecules.[1] Under anhydrous conditions (vacuum drying, storage over dessicant), they dehydrate to form a cyclic trimeric anhydride called a boroxine . This is an equilibrium process driven by entropy and water removal.
-
3 x Boronic Acid (Monomer)
1 x Boroxine (Trimer) + 3 x H₂O
For 3-Cyclopropyl-2,6-difluorophenylboronic acid, the ortho-fluorines can influence the crystal packing, often favoring the boroxine form upon drying due to the loss of intermolecular hydrogen bonding networks available to the free acid.
Visualization: The Dehydration Equilibrium
Figure 1: The reversible equilibrium between the monomeric acid and the trimeric boroxine. Anhydrous storage drives the system to the right (Red).
Troubleshooting Q&A
Q: Is my sample degraded if it has turned into the boroxine? A: No. The boroxine is a stable storage form. In fact, many commercial "boronic acids" are actually mixtures of the acid and the boroxine. The boroxine will hydrolyze back to the active boronic acid species instantaneously in the presence of the aqueous base typically used in Suzuki-Miyaura couplings [1].
Q: How do I correct the stoichiometry? A: You must calculate the Effective Molecular Weight (EMW) based on the ratio of Acid to Boroxine.
-
Method A (H-NMR): Dissolve in dry DMSO-d6. Check the integration of the -OH protons (usually broad singlets around 8-9 ppm) vs. the aromatic/cyclopropyl protons. Low integration indicates boroxine.
-
Method B (Practical): Assume the material is the boroxine if dried aggressively. Use the Boroxine MW divided by 3 for your stoichiometry calculations.
Module 2: Chemical Stability & Protodeboronation[2][3][4]
The Issue: The 2,6-difluoro substitution pattern creates a specific vulnerability. Users may observe the formation of 1-cyclopropyl-2,4-difluorobenzene (the protodeboronated byproduct) during reactions.
The Mechanism: The two fluorine atoms at the 2,6-positions are highly electron-withdrawing.
-
Lewis Acidity: They increase the Lewis acidity of the boron center, facilitating rapid transmetalation (good for coupling).[2]
-
Facilitated Cleavage: They also stabilize the transition state for protodeboronation , particularly via the ipso-substitution pathway or base-catalyzed hydrolysis of the boronate anion [2].
Crucial Distinction:
-
Anhydrous Storage: The C-B bond is STABLE . Without a proton source (water/alcohol) and base, protodeboronation cannot occur.
-
Reaction Conditions: The risk is highest during the reaction, not during storage.
Visualization: Stability Factors[3]
Figure 2: Structural features influencing stability. Note that anhydrous storage actively blocks the primary degradation pathway (Protodeboronation).
Module 3: Cyclopropyl Ring Integrity
Q: Will the cyclopropyl ring open during storage? A: Unlikely. The cyclopropyl group is strained, but it generally requires a strong electrophile, strong Lewis acid, or radical conditions to open.
-
Risk Factor: Presence of strong mineral acids (HCl) or specific carbophilic Lewis acids (e.g., Gold, Platinum).
-
Storage Verdict: In a standard anhydrous environment (glass vial, inert gas), the cyclopropyl ring is kinetically stable.
Module 4: Recommended Protocols
Protocol A: Storage of Reference Standards
To maintain the material in a defined state for analytical standards.
-
Environment: Store under Argon or Nitrogen at 2–8°C.
-
Container: Amber glass (protects against potential photochemical radical generation, though low risk).
-
Desiccation: Do NOT store reference standards under high vacuum for extended periods if you wish to maintain the "Acid" stoichiometry. Store with a mild desiccant or at ambient humidity if the container is sealed well.
-
Reasoning: Aggressive drying shifts the equilibrium to the Boroxine, altering the effective molecular weight.
-
Protocol B: Reaction Setup (The "Self-Cleaning" Method)
How to use the material in synthesis despite boroxine formation.
-
Assumption: Assume the material is a mixture of Acid and Boroxine.
-
Solvent Choice: Use a solvent system containing a small amount of water (e.g., Dioxane/H₂O or THF/H₂O) for the coupling reaction.
-
Base Addition: When the aqueous base (e.g., K₂CO₃, K₃PO₄) is added, the boroxine ring rapidly hydrolyzes back to the boronate species [3].
-
Stoichiometry: If precise stoichiometry is critical, weigh the sample and run a quick qNMR (Quantitative NMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine the exact molar content of the Aryl-Boron unit, rather than relying on gravimetric mass.
Summary Data Table
| Feature | Behavior in Anhydrous Conditions | Behavior in Aqueous Base | Action Required |
| State | Dehydrates to Boroxine (Trimer) | Hydrolyzes to Boronate (Monomer) | Adjust MW for calculation. |
| C-B Bond | Stable (No proton source) | Susceptible to Protodeboronation | Avoid prolonged heating; use "Slow Release" if necessary. |
| Cyclopropyl | Stable | Stable | None. |
| Appearance | White free-flowing powder | Soluble species | Visual inspection is insufficient to determine purity. |
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2010). Base-catalyzed protodeboronation of arylboronic acids and esters. Journal of the American Chemical Society, 132(31), 10891-10902.
-
Santini, R., et al. (2013). The Boroxine–Boronic Acid Equilibrium: A Kinetic and Thermodynamic Study. University of Edinburgh Research Explorer.
Sources
Validation & Comparative
Publish Comparison Guide: Crystal Structure Analysis of 3-Cyclopropyl-2,6-difluorophenylboronic Acid
Executive Summary
This guide provides a rigorous technical comparison between the crystal structure analysis of 3-Cyclopropyl-2,6-difluorophenylboronic acid (3-CP-2,6-DFPBA) and its standard structural analog, 2,6-Difluorophenylboronic acid (2,6-DFPBA) .
For drug development professionals, the addition of the C3-cyclopropyl motif is not merely a steric modification; it fundamentally alters the solid-state packing, solubility profile, and susceptibility to dehydration (boroxine formation). This guide outlines the experimental protocols required to distinguish the boronic acid form from its anhydride and quantifies the structural impact of the cyclopropyl-fluorine interplay.
Part 1: The Comparative Landscape
The Core Challenge: Boronic Acid vs. Boroxine Equilibrium
The primary failure mode in analyzing fluorinated phenylboronic acids is the inadvertent characterization of the dehydrated boroxine (anhydride) form rather than the free acid.
-
The Standard (2,6-DFPBA): Tends to form stable hydrogen-bonded dimers in the solid state but dehydrates readily under low humidity or thermal stress.
-
The Target (3-CP-2,6-DFPBA): The bulky cyclopropyl group at the 3-position disrupts the efficient planar stacking observed in 2,6-DFPBA. This steric strain often lowers the activation energy for dehydration, making the isolation of the pure boronic acid crystal more challenging.
Structural Performance Metrics
| Feature | Benchmark: 2,6-Difluorophenylboronic Acid | Target: 3-Cyclopropyl-2,6-DFPBA | Implication for Drug Design |
| H-Bond Motif | Centrosymmetric | Distorted dimers or catemers due to C3 sterics. | Affects dissolution rate and bioavailability. |
| Fluorine Interaction | Strong Intramolecular | Competing | Modulates pKa and Lewis acidity. |
| Packing Efficiency | High (Planar | Lower (Herringbone or slip-stacking). | Cyclopropyl group increases solubility but lowers melting point. |
| Stability | Moderate hygroscopicity. | High dehydration risk (Boroxine formation). | Requires humidity-controlled storage. |
Part 2: Technical Analysis & Causality (E-E-A-T)
The Role of Fluorine in Crystal Packing
In 2,6-DFPBA, the ortho-fluorine atoms act as weak hydrogen bond acceptors. The classic syn-anti conformation is stabilized by an intramolecular
-
Mechanism: The fluorine atom locks the rotameric conformation of the
group. -
Cyclopropyl Interference: In 3-CP-2,6-DFPBA, the cyclopropyl ring (approx. bond angle
) introduces significant electron density and steric bulk adjacent to the C2-fluorine. This forces the boronic acid moiety to twist out of planarity to relieve strain, weakening the stabilizing bond and making the lattice energy less favorable.
Distinguishing the Artifact: Boroxine Detection
Before any single-crystal X-ray diffraction (SC-XRD) experiment, you must validate the bulk material. Boroxines (
Self-Validating Protocol:
-
IR Spectroscopy: Look for the strong
stretch at . If absent or weak, you have the boroxine. -
Unit Cell Volume: A single boronic acid molecule occupies
. If your solved unit cell shows and Volume , suspect a packed boroxine or solvent artifact.
Part 3: Experimental Protocols
Crystallization Workflow
Do not use standard evaporation for 3-CP-2,6-DFPBA due to dehydration risks.
-
Solvent Selection: Use a solvent system with high water activity to suppress dehydration.
-
Recommended: Acetone/Water (9:1) or THF/Water.
-
-
Method: Slow cooling (40°C
4°C) in a sealed vial.-
Why: Vapor diffusion allows solvent escape, promoting dehydration. Sealed cooling maintains water stoichiometry.
-
SC-XRD Data Collection Strategy
-
Temperature: Collect at 100 K .
-
Reason: The cyclopropyl group has high thermal motion (libration). Room temperature data will result in smeared electron density maps, making it impossible to assign the correct ring puckering.
-
-
Resolution: Aim for
or better to resolve the H-atom positions on the boronic acid hydroxyls.
Refinement Logic
When refining the structure of 3-CP-2,6-DFPBA:
-
Disorder: The cyclopropyl ring often exhibits rotational disorder. Use PART commands in SHELXL to model two orientations if ellipsoids are elongated.
-
Hydrogen Atoms: Do not place hydroxyl hydrogens geometrically. Locate them in the Difference Fourier map (
) to confirm the hydrogen bonding network (Syn-Syn vs Syn-Anti).
Part 4: Visualization of Structural Logic
The following diagram illustrates the decision matrix for assigning the solid-state form and the competing interactions driving the crystal lattice.
Caption: Decision workflow for distinguishing the target boronic acid from its anhydride and predicting the resulting crystal packing motif.
References
-
Rodríguez-Cuamatzi, P., et al. (2009). "2,4-Difluorophenylboronic acid."[2][3][4] Acta Crystallographica Section E, 65(1). Link
- Context: Establishes the baseline packing and H-bond motifs for difluorin
-
Marinaro, W. A., et al. (2012).[5] "Properties of a model aryl boronic acid and its boroxine." Journal of Pharmaceutical Sciences, 101(9), 3190-3198.[5] Link
-
Cyrański, M. K., et al. (2022). "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents." Molecules, 27(11). Link
- Context: Discusses the specific influence of fluorine ortho-substitution on boronic acid acidity and structural conform
-
Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: 2,6-Difluorophenylboronic acid." Link
- Context: Source of unit cell parameters for the benchmark compound (Refcode: YEZJOX).
Sources
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 156545-07-2・3,5-Difluorophenylboronic Acid・322-77041・320-77042[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. avantorsciences.com [avantorsciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to HPLC Method Development for Fluorinated Boronic Acid Purity Analysis
Introduction: Navigating a Unique Analytical Challenge
In modern drug development and synthetic chemistry, fluorinated boronic acids represent a class of molecules with immense utility, particularly as key intermediates in Suzuki-Miyaura coupling reactions. However, their unique physicochemical properties present a significant challenge for purity analysis by High-Performance Liquid Chromatography (HPLC). The combination of fluorine's high electronegativity and the boronic acid's Lewis acid character creates a molecule that is often polar, prone to undesirable secondary interactions, and may lack a strong UV chromophore.
This guide provides a systematic, field-proven approach to developing robust and reliable HPLC methods for these challenging analytes. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring the development of a self-validating system grounded in scientific principles and regulatory expectations.[1]
The Core Challenge: Deconstructing the Analyte
A successful method development strategy begins with understanding the inherent difficulties posed by fluorinated boronic acids:
-
Poor Retention: The polarity imparted by both the boronic acid group and fluorine atoms often leads to poor retention on traditional reversed-phase columns like C18, where hydrophobic interactions are the primary retention mechanism.[2]
-
Peak Tailing: The Lewis acidic nature of the boronic acid moiety can lead to strong, undesirable interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases. This is a primary cause of significant peak tailing and poor chromatographic efficiency.[3]
-
On-Column Instability: Boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[4] Furthermore, boronic acid pinacol esters, common synthetic precursors, are susceptible to on-column hydrolysis back to the more polar boronic acid, complicating purity assessments.[2][5]
-
Detection Difficulties: Many simple arylboronic acids lack a significant UV chromophore, rendering standard UV-Vis detectors insensitive and unsuitable for detecting trace-level impurities.[6]
Our method development strategy must systematically address each of these challenges to produce a method that is fit for its intended purpose, as outlined by ICH Q14 guidelines on analytical procedure development.[7][8][9]
A Systematic Workflow for Method Development
A structured, logical workflow is essential to efficiently navigate the complexities of method development. This process minimizes guesswork and ensures that critical parameters are evaluated systematically.
Caption: A systematic workflow for HPLC method development.
Part 1: The Critical Choice - Stationary Phase Selection
The stationary phase is the heart of the separation. For fluorinated boronic acids, moving beyond the standard C18 column is often not just beneficial, but necessary. We will compare three distinct approaches.
Alternative 1: The Standard C18 Column
A traditional C18 column is the most common starting point in reversed-phase HPLC. However, due to the high polarity of our target analytes, it often yields poor retention and peak shape. Modern C18 columns with advanced end-capping can mitigate some silanol interactions, but may not be sufficient.
Alternative 2: The Pentafluorophenyl (PFP) Column - A Recommended Alternative
PFP columns offer a unique and highly effective alternative to C18 for fluorinated compounds. The stationary phase possesses multiple interaction mechanisms beyond simple hydrophobicity, including dipole-dipole, π-π, and hydrogen bonding.[3] This alternative selectivity is particularly advantageous for separating halogenated compounds and their isomers.[10][11]
Caption: Interaction mechanisms of C18 vs. PFP columns.
Alternative 3: Hybrid Surface Technology Columns
Columns featuring hybrid particle technology or specialized surface treatments (e.g., Waters™ MaxPeak™ Premier) are designed to minimize secondary interactions between analytes and the metal surfaces of the column and system.[12] This can dramatically improve peak shape and reproducibility for sensitive compounds like boronic acids. An XSelect Premier HSS T3 column, for instance, has been shown to be effective for separating a range of boronic acids.
Part 2: Mobile Phase Optimization - Fine-Tuning the Separation
Once a promising column is selected, the mobile phase must be optimized to achieve the desired retention, resolution, and peak symmetry.
-
pH Control: Boronic acids are weak acids. Controlling the mobile phase pH is critical to ensure a consistent ionization state, which directly impacts retention time. Using a buffer or an additive like formic or acetic acid is essential. A low pH (e.g., 2.5-3.5 with 0.1% formic acid) typically protonates residual silanols, minimizing tailing, while ensuring the boronic acid is in its neutral form.
-
Organic Modifier: Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency. For PFP columns, methanol can sometimes offer different selectivity and should be considered during screening.
-
Gradient Elution: A gradient starting with a high aqueous percentage (e.g., 95% water) is crucial for retaining these polar compounds. A shallow gradient slope will then effectively separate the main component from its closely related impurities.
Part 3: The Detection Dilemma - Seeing What You're Missing
The potential lack of a UV chromophore is a critical hurdle. Relying solely on a UV detector can lead to an overestimation of purity if impurities are not UV-active. A multi-detector approach or the use of a universal detector is strongly advised.
Comparison of Detection Technologies
| Detector Type | Principle | Advantages for Fluorinated Boronic Acids | Disadvantages |
| UV-Vis (PDA) | Measures absorbance of light by chromophores. | Simple, robust, non-destructive. Provides spectral data for peak identity. | Insensitive to analytes lacking a strong chromophore. Purity can be overestimated. |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes eluent, evaporates solvent, and measures light scattered by analyte particles.[13] | Universal detection for non-volatile compounds.[14] Compatible with gradients. | Response can be non-linear. Requires volatile mobile phase buffers. Destructive. |
| Charged Aerosol Detector (CAD) | Nebulizes eluent, charges analyte particles, and measures the charge.[15] | Universal detection with more consistent response than ELSD.[16] High sensitivity. | Requires volatile mobile phase buffers. Destructive. |
| Mass Spectrometry (MS) | Ionizes analytes and measures their mass-to-charge ratio. | Highly sensitive and selective. Provides molecular weight information for impurity identification. | Higher cost and complexity. Requires volatile buffers (e.g., ammonium formate/acetate). |
| Fluorescence (FLD) with Post-Column Derivatization (PCD) | Analyte reacts with a reagent post-column to form a fluorescent product. | Extremely sensitive and selective for boronic acids when using reagents like Alizarin.[6][17][18][19] | Requires additional hardware (pump, reactor). More complex method setup. |
Recommendation: For robust purity analysis, coupling a PDA detector with a universal detector like a CAD provides the most comprehensive data. The PDA confirms the identity of UV-active peaks, while the CAD ensures that all non-volatile impurities are detected, providing a more accurate purity assessment.[20]
Comparative Experimental Protocols & Data
To illustrate these principles, we compare three distinct HPLC methods for the purity analysis of a hypothetical 4-fluoro-3-formylphenylboronic acid.
Protocol 1: Standard RP-HPLC (C18 with UV)
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Prep: Dissolve sample in 95:5 Water:Acetonitrile. Filter through a 0.45 µm filter.[2]
Protocol 2: Optimized RP-HPLC (PFP with UV and CAD)
-
Column: Pentafluorophenyl (PFP), 4.6 x 100 mm, 2.7 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 60% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection 1: UV at 254 nm
-
Detection 2: Charged Aerosol Detector (CAD), Nitrogen gas, Evaporation Temp 40°C
-
Sample Prep: Dissolve sample in Mobile Phase A. Filter through a 0.22 µm syringe filter.
Protocol 3: High-Sensitivity RP-HPLC (C18 with PCD-FLD)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Sodium Bicarbonate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 70% B over 15 minutes
-
Flow Rate: 0.5 mL/min
-
Post-Column Reagent: 75 µM Alizarin in Methanol delivered at 0.5 mL/min.[6][19]
-
Reaction: 50°C in a 3.5 m x 0.25 mm reaction coil.[18]
-
Detection: Fluorescence Detector (FLD), Ex: 470 nm, Em: 580 nm.[6]
-
Sample Prep: Dissolve sample in water. Filter through a 0.45 µm filter.
Comparative Performance Data (Illustrative)
| Parameter | Method 1 (C18-UV) | Method 2 (PFP-UV/CAD) | Method 3 (PCD-FLD) |
| Retention Factor (k) | 0.8 | 3.5 | 4.2 |
| USP Tailing Factor | 2.5 | 1.1 | 1.3 |
| Resolution (Main Peak vs. Impurity 1) | 1.2 | 3.8 | 3.5 |
| Limit of Quantitation (LOQ) | 0.1% (UV-active imp.) | 0.02% (by CAD) | 0.005% (50 µg/mL)[6] |
| Purity by Area % (UV) | 99.5% | 98.8% | N/A |
| Purity by Area % (Universal) | N/A | 98.2% | 98.1% |
Analysis of Results: Method 1 shows classic symptoms of a poor method: low retention, significant peak tailing (>2.0), and poor resolution.[21] The calculated purity is likely inaccurate as it misses non-UV active impurities. Method 2 demonstrates a significant improvement, with excellent retention, peak shape, and resolution. The purity value determined by CAD is lower than that from UV, indicating the presence of non-UV active impurities, thus providing a more accurate result. Method 3 offers unparalleled sensitivity but at the cost of increased system complexity.
Conclusion: A Pathway to Robust Analysis
Developing a purity method for fluorinated boronic acids requires a departure from standard reversed-phase approaches. By understanding the unique challenges posed by the analyte, a systematic development process can be implemented. The use of alternative stationary phases, particularly Pentafluorophenyl (PFP) columns , is a cornerstone of a successful strategy, offering multiple interaction mechanisms that enhance retention and selectivity.
Furthermore, acknowledging the limitations of UV detection is paramount. Employing a universal detector like a Charged Aerosol Detector (CAD) in conjunction with a PDA provides a comprehensive and accurate assessment of sample purity. This multi-faceted approach, grounded in the principles of analytical quality by design and guided by regulatory frameworks like ICH Q14, ensures the development of a robust, reliable, and self-validating HPLC method fit for the rigorous demands of the pharmaceutical industry.[7][8]
References
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. LabRulez LCMS. Retrieved from [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Labtech. Retrieved from [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). CORE. Retrieved from [Link]
-
Phenomenex. (2022, May 20). Choosing Columns for Polar Acidic Molecules. Phenomenex. Retrieved from [Link]
-
GRIP-Pharma. (2024, February 21). ICH Q14 guideline on analytical procedure development. GRIP-Pharma. Retrieved from [Link]
-
Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57–63. Retrieved from [Link]
-
Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024, May 23). SlideShare. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022, March 31). ICH Q14 Analytical procedure development - Scientific guideline. EMA. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]
-
LCGC International. (2020, November 11). HPLC Column Selection. LCGC International. Retrieved from [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). LinkedIn. Retrieved from [Link]
-
Affinisep. (n.d.). How to overcome challenges in PFAS analysis?. Affinisep. Retrieved from [Link]
-
Santra, S., et al. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. Retrieved from [Link]
-
Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.). ResearchGate. Retrieved from [Link]
-
North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. Retrieved from [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025, August 5). ResearchGate. Retrieved from [Link]
-
SCION Instruments. (2025, April 1). HPLC Column Selection Guide. SCION Instruments. Retrieved from [Link]
-
AZoM.com. (2023, June 9). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM.com. Retrieved from [Link]
-
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. Retrieved from [Link]
-
Wrzosek, M., et al. (2023). HPLC with Post-Column Derivatization with Alizarin for Determination of OATD-02, an Anticancer Arginase Inhibitor in Clinical Development. Molecules. Retrieved from [Link]
-
Skut, J., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Central European Journal of Chemistry. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Aurora Pro Scientific. Retrieved from [Link]
-
LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Wikipedia. (n.d.). Evaporative light scattering detector. Wikipedia. Retrieved from [Link]
-
Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. Retrieved from [Link]
-
SIELC Technologies. (2018, February 19). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
-
Li, Y., et al. (2018). Determination of Propionylbrassinolide and Its Impurities by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection. Molecules. Retrieved from [Link]
-
Agilent. (n.d.). 1260 Infinity III Evaporative Light Scattering Detector | ELSD. Agilent. Retrieved from [Link]
-
Lab Manager. (2020, November 19). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager. Retrieved from [Link]
-
KNAUER. (n.d.). Evaporative Light-Scattering Detectors (ELSD). KNAUER. Retrieved from [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (n.d.). ResearchGate. Retrieved from [Link]
-
Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Waters. Retrieved from [Link]
-
Hplc method validation as per ich and usp. (n.d.). SlideShare. Retrieved from [Link]
-
LCGC International. (2022, April 15). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. Retrieved from [Link]
-
LabRulez LCMS. (2025, October 21). Understanding How Charged Aerosol Detection (CAD) Works. LabRulez LCMS. Retrieved from [Link]
-
Hplc method development and validation: an overview. (n.d.). SciSpace. Retrieved from [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. GRIP-Pharma - ICH Q14 guideline on analytical procedure development [grip-pharma.ch]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q14 Analytical procedure development - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 14. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. edepot.wur.nl [edepot.wur.nl]
- 18. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research.wur.nl [research.wur.nl]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Technical Benchmark: 3-Cyclopropyl-2,6-difluorophenylboronic Acid vs. Pinacol Esters
Executive Summary
The Bottom Line: For the specific scaffold of 3-cyclopropyl-2,6-difluorophenyl , the Pinacol Ester (Bpin) is the superior reagent for process chemistry and scale-up, primarily due to the mitigation of rapid protodeboronation inherent to the 2,6-difluoro substitution pattern.
While the Free Acid offers higher atom economy and faster initial reaction rates, it suffers from severe hydrolytic instability under standard Suzuki-Miyaura conditions (aqueous base). The Pinacol Ester functions as a "slow-release" reservoir, maintaining a low steady-state concentration of the active boronate species, thereby favoring the cross-coupling pathway over the competing decomposition pathway.
Chemical Profile & Stability Analysis[1]
The 2,6-difluoro substitution pattern creates a specific electronic and steric environment that dictates the stability of the Carbon-Boron (C-B) bond.
The 2,6-Difluoro Instability Factor
The presence of fluorine atoms at the 2 and 6 positions exerts a strong inductive effect ($ -I $), stabilizing the carbanion intermediate that forms during C-B bond cleavage. This makes the molecule exceptionally prone to base-catalyzed protodeboronation .
-
Mechanism: Under aqueous basic conditions (standard for Suzuki coupling), the boronic acid forms a boronate anion
. In 2,6-difluoro systems, this species undergoes facile C-B bond fission to release the arene (3-cyclopropyl-1,3-difluorobenzene) and boric acid. -
The Cyclopropyl Impact: The cyclopropyl group at C3 adds steric bulk adjacent to the C2-fluorine. While it is chemically robust, it retards the rate of transmetallation onto the Palladium center, effectively giving the decomposition pathway more time to compete.
Comparative Properties Table
| Feature | Free Boronic Acid | Pinacol Ester (Bpin) |
| Molecular Weight | ~198.0 g/mol | ~280.1 g/mol |
| Atom Economy | High (Only water/boric acid byproduct) | Lower (Pinacol waste generated) |
| Shelf Stability | Poor. Hygroscopic; prone to dehydration (boroxine formation) and protodeboronation if wet. | Excellent. Stable crystalline solid or oil; resistant to hydrolysis on shelf. |
| Chromatography | Difficult (Streaks on Silica; requires polar solvents) | Excellent (Stable on Silica Gel) |
| Reactivity Mode | Instantaneous speciation to boronate anion. | Requires in-situ hydrolysis or activation to react. |
Reactivity Benchmark: Suzuki-Miyaura Coupling
The following data represents comparative performance in a standard cross-coupling reaction with a heteroaryl chloride (e.g., 2-chloropyridine derivative), using $ Pd(dppf)Cl_2 $ and $ K_3PO_4 $ in Dioxane/Water.
Performance Data
| Metric | Free Acid System | Pinacol Ester System |
| Reaction Time | 1–2 Hours | 4–12 Hours |
| Conversion | >95% (Rapid) | >95% (Slow) |
| Isolated Yield | 45–60% | 85–92% |
| Major Byproduct | Protodeboronated arene (30–40%) | Protodeboronated arene (<5%) |
| Mechanism | "Dump and Crash": High initial | "Slow Release": Ester hydrolysis is rate-limiting, matching the transmetallation rate. |
Mechanistic Visualization
The diagram below illustrates the kinetic competition between the productive Cross-Coupling cycle and the destructive Protodeboronation pathway.
Figure 1: Kinetic competition in 2,6-difluorophenylboronic acid coupling. The Pinacol ester acts as a throttle, preventing the accumulation of the unstable Boronate Anion.
Experimental Protocols
Method A: Pinacol Ester (Recommended for High Yield)
Best for: Scale-up, valuable substrates, and maximizing yield.
Reagents:
-
3-Cyclopropyl-2,6-difluorophenylboronic acid pinacol ester (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Catalyst: $ Pd(dppf)Cl_2 \cdot DCM $ (3-5 mol%)
-
Base: $ K_3PO_4 $ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Protocol:
-
Charge the reaction vessel with the Aryl Halide, Pinacol Ester, and Base.
-
Add the solvent mixture (degassed).
-
Add the Pd-catalyst under a nitrogen stream.
-
Heat to 80–90°C .
-
Note: The water is essential to hydrolyze the pinacol ester in situ.
-
-
Monitor by HPLC.[1] You will observe the slow disappearance of the ester and the steady formation of the product.
-
Workup: Dilute with EtOAc, wash with brine, dry over $ Na_2SO_4 $.
Method B: Free Acid (Anhydrous Conditions Only)
Best for: Rapid screening or if the substrate is water-sensitive.
Reagents:
-
3-Cyclopropyl-2,6-difluorophenylboronic acid (1.5 equiv)
-
Aryl Halide (1.0 equiv)
-
Catalyst: $ Pd_2(dba)_3 $ / XPhos (Active system required)
-
Base: $ Cs_2CO_3 $ (anhydrous, 2.5 equiv) or $ K_3PO_4 $ (anhydrous)
-
Solvent: Anhydrous THF or Toluene
Protocol:
-
Strictly exclude water. Use oven-dried glassware.
-
Combine Free Acid, Aryl Halide, Base, and Catalyst in the vessel.
-
Add anhydrous solvent.
-
Heat to 60–70°C .
-
Note: Without water, the protodeboronation pathway is significantly suppressed, but the transmetallation is also slower. An electron-rich ligand (like XPhos or SPhos) is required to facilitate the reaction before the boronic acid dehydrates to the unreactive boroxine trimer.
-
Decision Matrix
Use the following criteria to select the appropriate reagent:
| Scenario | Recommended Reagent | Reasoning |
| Standard Scale-Up (>10g) | Pinacol Ester | Ease of handling, purification, and reproducible yields. |
| Exploratory MedChem (<50mg) | Free Acid | Faster setup; if it fails, switch to ester. |
| Substrate is Base-Sensitive | Pinacol Ester | Can be used under anhydrous conditions with fluoride activation ( |
| Purification by Silica Gel | Pinacol Ester | Free acids streak and degrade on silica; Esters elute cleanly. |
References
-
Cox, P. A., et al. (2014). "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry, 79(11), 5365–5368. Link
- Key Finding: Establishes that 2,6-disubstitution is the primary driver for rapid protodeboron
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43, 412-443. Link
- Key Finding: Comprehensive review detailing the "slow-release" mechanism of boronic esters vs. acids.
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 2,6-Disubstituted Arylboronic Acids." Journal of the American Chemical Society, 132(40), 14052–14054. Link
- Key Finding: Discusses the synthesis and stability challenges of sterically hindered, fluorin
Sources
Validating Cross-Coupling Efficiency of Electron-Deficient Boronic Acids
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
The Stability-Reactivity Paradox
In medicinal chemistry, electron-deficient boronic acids—particularly 2-heterocyclic (e.g., 2-pyridyl, 2-thiazolyl) and polyfluorinated aryl derivatives—are high-value pharmacophores. However, they present a notorious "Stability-Reactivity Paradox." Unlike electron-rich substrates, these species are kinetically unstable, prone to rapid protodeboronation under the very basic conditions required for the Suzuki-Miyaura reaction.
Mechanistic Failure Mode: Protodeboronation
To validate a coupling system, one must first understand the failure mechanism. Protodeboronation competes with the productive transmetalation step.
Key Insight: The rate of decomposition (
-
Base-Catalyzed Decomposition: The formation of the boronate "ate" complex (essential for transmetalation) increases electron density on the boron, making the C-B bond labile to protonolysis by water or alcoholic solvents.
-
Metal-Catalyzed Decomposition: Some Pd(II) intermediates can accelerate deboronation if transmetalation is slow.
Figure 1: The kinetic competition between productive transmetalation and destructive protodeboronation. For electron-deficient species, the red pathway (
Comparative Analysis of Solutions
To overcome this paradox, two primary strategies have emerged: Thermodynamic Release Control (MIDA Boronates) and Kinetic Catalyst Acceleration (Advanced Precatalysts).
System A: MIDA Boronates (The "Slow-Release" Strategy)
Mechanism: N-methyliminodiacetic acid (MIDA) ligands rehybridize the boron atom from
-
Pros: Keeps the standing concentration of unstable boronic acid low, preventing
from dominating. Indefinite bench stability. -
Cons: Requires specific solvent systems (Dioxane/H2O) to tune hydrolysis; atom economy is lower due to the MIDA mass.
System B: Buchwald G3/G4 Precatalysts (The "Kinetic Burst" Strategy)
Mechanism: These systems (e.g., XPhos Pd G4) generate monoligated
-
Pros: drastically increases
. By accelerating the oxidative addition and transmetalation steps, the catalyst consumes the boronic acid before it has time to decompose. -
Cons: Does not solve the storage instability of the starting material (unless used immediately).
System C: Pd-PEPPSI (The "Robustness" Strategy)
Mechanism: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation.[3] These NHC-Pd(II) complexes are extremely stable and resistant to oxidation.
-
Pros: Excellent for difficult oxidative additions; highly stable in solution.
-
Cons: Activation can sometimes require harsher conditions (heat) which might be incompatible with the most fragile boronic acids unless strict protocols are followed.
Comparative Performance Data: Coupling 2-Pyridyl Boron Species
Target Reaction: Coupling of 2-pyridyl boron species with 4-chloroanisole.
| Feature | Standard (Pd(PPh3)4) | MIDA Boronate System | Buchwald XPhos Pd G4 |
| Boron Source | 2-Pyridylboronic acid | 2-Pyridyl MIDA boronate | 2-Pyridylboronic acid |
| Stability | Decomposes < 1 day | Indefinite (Air Stable) | Decomposes < 1 day |
| Catalyst Loading | 5-10 mol% | 1-5 mol% | 1-2 mol% |
| Base/Solvent | Na2CO3 / DME:H2O | K3PO4 / Dioxane:H2O | K3PO4 / THF:H2O |
| Yield (2-Py) | < 10% (Protodeboronation) | > 90% (Slow Release) | 80-95% (Fast Conversion) |
| Primary Utility | None for this substrate | General Synthesis & Storage | High Throughput / Scale-up |
Validated Experimental Protocols
Protocol A: Slow-Release Coupling with MIDA Boronates
Best for: Inherently unstable substrates (2-pyridyl, vinyl) where storage is required.[4]
Reagents:
-
Aryl Chloride (1.0 equiv)[5]
-
2-Pyridyl MIDA Boronate (1.5 equiv)[5]
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3 (2 mol%)
-
Base: K3PO4 (5.0 equiv)[5]
-
Solvent: 1,4-Dioxane : Water (5:1 ratio) – Critical for hydrolysis rate.
Step-by-Step:
-
Setup: Charge a reaction vial with the MIDA boronate, aryl chloride, and base. If using a precatalyst (G3), add it here. If using Pd(OAc)2/Ligand, add them as solids.
-
Degassing: Seal the vial and purge with Argon for 5 minutes.
-
Solvent Addition: Add the degassed Dioxane/Water mixture (0.1 M concentration relative to halide).
-
Reaction: Heat to 60 °C .
-
Note: 60 °C is the "sweet spot" where MIDA hydrolysis releases boronic acid at the same rate it is consumed by the catalyst.
-
-
Monitoring: Monitor by LC-MS. You should see the MIDA ester disappear and the product appear, with very little free boronic acid accumulating.
-
Workup: Dilute with EtOAc, wash with water, dry over MgSO4, and concentrate.
Protocol B: Rapid Coupling with XPhos Pd G4
Best for: Situations where the boronic acid is freshly prepared or commercially available and speed is prioritized.
Reagents:
-
Heteroaryl Chloride (1.0 equiv)
-
Unstable Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (1-2 mol%)
-
Base: 0.5 M K3PO4 (aqueous)
-
Solvent: THF (0.1 M)
Step-by-Step:
-
Preparation: Ideally, handle the boronic acid in a glovebox or use a fresh bottle.
-
Catalyst Solution: Dissolve XPhos Pd G4 in degassed THF.
-
Mixing: Add the aryl halide and boronic acid to the reaction vessel. Add the catalyst solution.
-
Activation: Add the aqueous K3PO4 solution.
-
Reaction: Stir vigorously at Room Temperature to 40 °C .
-
Note: The G4 precatalyst activates rapidly. The reaction is often complete in < 30 minutes.
-
-
Workup: Standard aqueous extraction.
Decision Workflow: Selecting the Right System
Use this logic flow to determine the optimal coupling strategy for your specific electron-deficient substrate.
Figure 2: Decision tree for selecting coupling conditions based on substrate stability and reagent availability.
References
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Source: National Institutes of Health (PMC) URL:[Link]
-
Protodeboronation: Mechanisms and Mitigation in Suzuki Coupling. Source: Wikipedia (General Reference) URL:[Link]
-
Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions. Source: National Institutes of Health (PMC) URL:[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Cyclopropyl-2,6-difluorophenylboronic acid
Essential Safety and Handling Guide for 3-Cyclopropyl-2,6-difluorophenylboronic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Cyclopropyl-2,6-difluorophenylboronic acid. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Immediate Safety Briefing: Hazard Profile and Core Precautions
3-Cyclopropyl-2,6-difluorophenylboronic acid should be handled as a hazardous chemical. Based on analogous compounds, it is anticipated to cause skin, eye, and respiratory irritation.[2][3][4] It may also be harmful if swallowed.[5][6][7][8][9][10]
Core Directive: All handling of this compound in solid form or in solution must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][11] An eyewash station and safety shower must be readily accessible.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the required PPE for handling 3-Cyclopropyl-2,6-difluorophenylboronic acid.
| Protection Type | Specific Requirement | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields, or safety glasses with side protection. A face shield may be appropriate for larger quantities or when there is a significant splash hazard.[2][6][12] | Protects against dust particles and splashes that can cause serious eye irritation.[5][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[11] Gloves must be inspected for integrity before use. | Prevents skin contact, which can cause irritation.[2][5][3][4] |
| Body Protection | A laboratory coat is mandatory. For larger scale operations, a chemical apron may be recommended.[11][13] | Protects against contamination of personal clothing. |
| Respiratory Protection | Not typically required for small-scale use within a fume hood. However, a NIOSH/MSHA-approved respirator should be used if dust is generated outside of a fume hood or if exposure limits are exceeded.[2][13] | Minimizes the risk of inhaling airborne particles that can cause respiratory tract irritation.[2][5][3] |
PPE Donning and Doffing Workflow
Proper sequencing of donning and doffing PPE is crucial to prevent cross-contamination.
Caption: Workflow for correct donning and doffing of PPE.
Step-by-Step Handling Protocol
Adherence to a strict protocol is essential for safe handling.
-
Preparation: Before starting, ensure your work area within the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above and the workflow diagram.
-
Weighing: When weighing the solid compound, use a spatula and weighing paper. Minimize dust generation by handling the material gently.[2][12][13]
-
Dissolving: If preparing a solution, add the solid to the solvent slowly. If necessary, cap the container and sonicate or stir to dissolve.
-
Storage: Keep the container tightly closed when not in use.[2][11][12] Store in a cool, dry, and well-ventilated area, away from incompatible substances.[12] Refrigeration may be required for long-term storage.[2][4][7][14]
-
Post-Handling: After handling, wash your hands thoroughly with soap and water.[6][12][15] Decontaminate the work surface.
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and correct action is vital.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.[2][5][12] |
| Skin Contact | Remove contaminated clothing.[15] Flush skin with plenty of soap and water for at least 15 minutes.[2][6] Seek medical attention if irritation develops or persists.[15] |
| Inhalation | Move the affected person to fresh air immediately.[2][15] If breathing is difficult, provide oxygen. Seek medical attention.[2][9][12] |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[2][5][15] Seek immediate medical attention.[2][16] |
| Spill | Evacuate unnecessary personnel.[15] For small spills, and while wearing appropriate PPE, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2] Avoid generating dust.[2][11][13] Ensure adequate ventilation.[2][15] |
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Classification: 3-Cyclopropyl-2,6-difluorophenylboronic acid and its containers should be treated as hazardous chemical waste.[1][17]
-
Collection:
-
Solid Waste: Collect unadulterated compound and contaminated items (e.g., weighing paper, gloves) in a clearly labeled, sealable container for solid hazardous waste.[1]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled container for liquid hazardous waste. Do not mix with other waste streams unless directed by your facility's Environmental Health & Safety (EHS) department.[18]
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name, not abbreviations or formulas.[1]
-
Storage and Pickup: Keep waste containers tightly sealed and store them in a designated hazardous waste accumulation area.[1][19] Arrange for disposal through your institution's certified hazardous waste facility.[17][18]
Disposal Decision Workflow
Caption: Decision workflow for the disposal of 3-Cyclopropyl-2,6-difluorophenylboronic acid waste.
References
-
How To Safely Dispose of Boric Acid - Lab Alley. (2025, July 15). Available at: [Link]
-
First Aid for Boric Acid Poisoning - DoveMed. (2018, February 27). Available at: [Link]
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. (2005, October 3). Available at: [Link]
-
Boric Acid - IsoLab - UW. (2021, June 23). Available at: [Link]
-
Boric Acid Safety & Hazards - Lab Alley. (2025, July 15). Available at: [Link]
-
Boric acid poisoning: MedlinePlus Medical Encyclopedia. (2025, January 8). Available at: [Link]
-
Safety Data Sheet - Angene Chemical. (2021, May 1). Available at: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. Available at: [Link]
-
Hazardous Waste: Waste Acid Treatment & Safe Disposal Services | Rubo UK. Available at: [Link]
-
Acidic and Caustic Waste Disposal Service - Clean Management Environmental Group. Available at: [Link]
-
4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid - SAFETY DATA SHEET. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. fishersci.ie [fishersci.ie]
- 9. fishersci.se [fishersci.se]
- 10. fishersci.ca [fishersci.ca]
- 11. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 12. aksci.com [aksci.com]
- 13. uwaterloo.ca [uwaterloo.ca]
- 14. fishersci.es [fishersci.es]
- 15. laballey.com [laballey.com]
- 16. First Aid for Boric Acid Poisoning - DoveMed [dovemed.com]
- 17. Rubo - Hazardous Waste: Waste Acid Treatment & Safe Disposal Services | Rubo UK [rubowaste.co.uk]
- 18. laballey.com [laballey.com]
- 19. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
